Dexamethasone Phosphate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-93-6 | |
| Record name | Dexamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Dexamethasone Phosphate Action
Glucocorticoid Receptor-Mediated Genomic Pathways
The genomic actions of dexamethasone (B1670325) phosphate (B84403) are central to its therapeutic effects. These pathways involve the regulation of gene expression, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory molecules.
Transcriptional Regulation of Glucocorticoid-Target Genes
Upon entering the cell, dexamethasone phosphate binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. nih.gov Once in the nucleus, the activated GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress the transcription of these genes. nih.gov
For instance, in human dermal fibroblasts, dexamethasone treatment has been shown to significantly increase the expression of several GR target genes. nih.gov Studies have identified a number of genes that are directly regulated by the GR and are involved in the inhibition of collagen synthesis, a key process in skin aging. nih.gov In liver cells, dexamethasone has been shown to regulate a wide array of genes involved in metabolic processes, with some genes showing a dose-dependent response to the glucocorticoid. frontiersin.org
| Selected Glucocorticoid Receptor Target Genes | Function | Effect of Dexamethasone |
| FKBP5 | Chaperone protein involved in GR signaling | Upregulation nih.gov |
| LOX | Enzyme involved in collagen cross-linking | Upregulation nih.gov |
| SGK1 | Kinase involved in cell survival and stress resistance | Upregulation nih.gov |
| P2Y2R | Purinergic receptor | Upregulation nih.gov |
Interaction with Inflammatory Transcription Factors (e.g., NF-κB, AP-1)
A crucial aspect of this compound's anti-inflammatory action is its ability to interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are key regulators of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.
Dexamethasone has been demonstrated to repress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine, in human glomerular endothelial cells by suppressing the DNA-binding activity of AP-1. nih.gov This effect occurs without altering the activity of NF-κB in this particular context. nih.gov However, in other cell types and under different stimuli, dexamethasone has been shown to inhibit NF-κB-dependent transcription. This can occur through direct interaction of the GR with components of the NF-κB signaling pathway, such as the p65 subunit, thereby preventing it from activating gene expression. nih.govpnas.org
Interestingly, some studies have reported that dexamethasone may not always inhibit NF-κB. In rotator cuff tenocytes stimulated with TNF-α, dexamethasone was found to facilitate the nuclear localization of NF-κB proteins, suggesting a more complex and context-dependent interaction.
Modulation of Antioxidant Synthesis Pathways (e.g., NRF2-mediated upregulation)
This compound can also influence cellular redox balance by modulating antioxidant synthesis pathways. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.
The interaction between glucocorticoids and the NRF2 pathway is complex and can be either activating or repressive depending on the cellular context. frontiersin.orgnih.gov In some instances, dexamethasone has been shown to induce the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes and an improved antioxidant capacity. frontiersin.orgnih.gov This effect can be mediated by a decrease in the expression of Keap1, an inhibitor of NRF2. nih.gov Conversely, other studies have demonstrated that glucocorticoid receptor signaling can repress the antioxidant response by inhibiting the histone acetylation mediated by NRF2, thereby decreasing the expression of its target genes. nih.gov
Non-Genomic Signaling Pathways
In addition to its well-established genomic effects, this compound can also elicit rapid cellular responses through non-genomic signaling pathways. These actions are initiated at the cell membrane or in the cytoplasm and occur within minutes, independently of gene transcription and protein synthesis. nih.govmdpi.com
Rapid Cellular Responses
Non-genomic effects of glucocorticoids are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through interactions with other signaling molecules in the cytoplasm. nih.gov These rapid actions can influence a variety of cellular processes.
For example, dexamethasone has been shown to rapidly inhibit glucose uptake in contracting myotubes through a GR-independent, non-genomic mechanism. nih.gov This effect is associated with the AMPK and CaMKII-dependent signaling pathways. nih.gov Furthermore, dexamethasone can induce the rapid serine phosphorylation and membrane translocation of Annexin 1, a protein with anti-inflammatory properties. oup.comnih.gov This process is dependent on the glucocorticoid receptor and involves several downstream signaling cascades, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). oup.comnih.gov
| Rapid Non-Genomic Effects of Dexamethasone | Signaling Pathway Involved | Cellular Outcome |
| Inhibition of glucose uptake | AMPK, CaMKII | Decreased glucose utilization nih.gov |
| Annexin 1 phosphorylation and translocation | GR, PKC, PI3K, MAPK | Anti-inflammatory response oup.comnih.gov |
| Activation of PI3K/Akt pathway | GR | Activation of downstream targets nih.gov |
| Activation of MAPK pathways (ERK1/2, p38, JNK) | Putative mGR, PKC | Modulation of cell signaling nih.gov |
Biomembrane Interactions and Their Functional Consequences
This compound and its less soluble form, dexamethasone, can interact directly with cellular membranes, altering their physical properties and influencing cellular function. nih.govresearchgate.net Studies using model membranes have shown that both forms of the drug can penetrate and alter the mechanical properties of lipid bilayers. nih.govresearchgate.net
Dexamethasone, being more hydrophobic, induces larger changes in surface pressure compared to this compound. nih.govresearchgate.net It can make membranes more compressible and induce the formation of aggregates. nih.govresearchgate.net this compound also induces aggregate formation but has a lesser effect on other membrane properties. nih.govresearchgate.net The adsorption of this compound on vesicles has been shown to decrease membrane deformability. nih.govresearchgate.net These interactions with the cell membrane are a crucial first step in the drug's journey into the cell and can influence subsequent signaling events. dntb.gov.ua
This compound-Induced Cellular Remodeling and Function
This compound induces significant remodeling of cellular architecture and function, impacting various physiological and pathological processes. These effects are a consequence of its ability to modulate gene expression, leading to alterations in protein synthesis and cellular signaling pathways.
This compound plays a crucial role in modulating the phenotype and function of immune cells, particularly macrophages. It is a potent inducer of macrophage polarization towards an anti-inflammatory M2 phenotype. dntb.gov.ua This shift is characterized by the upregulation of specific cell surface markers, such as CD163, and a decrease in the expression of pro-inflammatory M1 markers like CD40 and CD86. dntb.gov.ua The resulting M2-like macrophages exhibit altered functional properties, including changes in adherence and metabolic activity. dntb.gov.ua This repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a key mechanism behind the immunosuppressive and anti-inflammatory effects of this compound. dntb.gov.uawikipedia.org
In the context of graft-versus-host disease, dexamethasone palmitate, a lipophilic derivative of dexamethasone, has been shown to be more effective than dexamethasone sodium phosphate in attenuating macrophage functions. emory.edu It significantly decreases the viability and migration capacity of macrophages, contributing to the amelioration of the disease. emory.edu
The table below summarizes the key effects of dexamethasone on macrophage phenotype:
| Feature | Effect of Dexamethasone | Source |
|---|---|---|
| Macrophage Polarization | Promotes a shift from M1 to M2-like phenotype | dntb.gov.ua |
| M2 Marker Expression | Upregulates CD163 | dntb.gov.ua |
| M1 Marker Expression | Downmodulates CD40 and CD86 | dntb.gov.ua |
| Macrophage Function | Alters adherence and metabolic activity | dntb.gov.ua |
| Viability and Migration | Decreases macrophage viability and migration | emory.edu |
The influence of this compound on cell proliferation and differentiation is complex and highly dependent on the cell type and experimental conditions. In some instances, it can stimulate proliferation, while in others, it has an inhibitory effect.
For example, in osteogenic precursor cells, dexamethasone has been shown to induce a burst of proliferation in a cohort of cells that subsequently undergo differentiation. nih.gov However, once these cells have divided, further proliferation within the culture is limited. nih.gov Conversely, high concentrations of dexamethasone can suppress the proliferation of human osteoblast precursors without affecting their differentiation or maturation. nih.gov
In the context of myoblasts, dexamethasone has been observed to stimulate proliferation, leading to an increase in cell densities. Studies on mouse skeletal muscle cells have also indicated that dexamethasone can increase the differentiation rate and stem cell recruitment when added at the time differentiation is induced.
However, in T-cells, dexamethasone has been shown to block naïve T-cell proliferation and differentiation by attenuating the CD28 co-stimulatory pathway. This effect is mediated by the upregulation of CTLA-4.
The following table outlines the varied effects of dexamethasone on cell proliferation and differentiation in different cell types:
| Cell Type | Effect on Proliferation | Effect on Differentiation | Source |
|---|---|---|---|
| Osteogenic Precursor Cells | Induces a burst of proliferation | Promotes differentiation | nih.gov |
| Human Osteoblast Precursors | Suppresses proliferation at high concentrations | No effect | nih.gov |
| Myoblasts | Stimulates proliferation | - | |
| Mouse Skeletal Muscle Cells | - | Increases differentiation rate | |
| Naïve T-cells | Blocks proliferation | Blocks differentiation |
This compound is well-documented for its ability to reduce cellular permeability and enhance barrier integrity, particularly at the blood-brain barrier (BBB) and in the vasculature. This effect is crucial in the management of conditions associated with cerebral edema and increased vascular permeability.
In preclinical models, dexamethasone has been shown to rapidly decrease vascular permeability in gliomas and reduce inflammation and edema following intracerebral hemorrhage. It is clinically used to manage glioblastoma multiforme-induced cerebral edema due to its ability to reduce BBB permeability. The administration of dexamethasone can expedite the restoration of BBB integrity after it has been transiently disrupted.
The mechanism behind this effect involves the upregulation of tight junction proteins. Dexamethasone has been shown to promote BBB integrity by initiating glucocorticoid receptor-mediated signaling, which leads to increased expression of tight junction proteins like occludin, claudin-5, and zonula occludens (ZO)-1. This strengthening of the tight junctions contributes to the restoration of barrier properties.
Furthermore, dexamethasone can suppress brain tumor-associated vascular permeability by reducing the response of the vasculature to permeability factors like vascular endothelial growth factor (VEGF) and by decreasing the expression of VEGF by tumor cells.
Key findings on the effects of dexamethasone on cellular permeability are summarized below:
| Barrier/Condition | Effect of Dexamethasone | Mechanism | Source |
|---|---|---|---|
| Blood-Brain Barrier | Reduces permeability, expedites integrity restoration | Upregulation of tight junction proteins (ZO-1, occludin, claudin-5) | |
| Vascular Permeability (Glioma) | Rapidly decreases permeability | - | |
| Brain Tumor-Associated Permeability | Suppresses permeability | Reduces vascular response to and tumor expression of VEGF |
This compound exerts a profound influence on cellular metabolism. It can significantly alter the metabolic landscape of cells, impacting processes such as glycolysis and mitochondrial respiration. This modulation of cellular metabolism is closely linked to its anti-inflammatory effects.
In immune cells, particularly macrophages stimulated with lipopolysaccharide (LPS), dexamethasone can counteract the metabolic switch towards glycolysis that is typically induced by the inflammatory stimulus. It has been shown to inhibit the activation of hypoxia-inducible factor 1-alpha (HIF-1α), a key driver of glycolysis, in activated macrophages. This inhibition of HIF-1α leads to reduced expression of the glucose transporter GLUT1, thereby impairing glucose uptake and aerobic glycolysis.
Beyond its effects on glucose metabolism, dexamethasone has a wide-ranging impact on the metabolome. Studies have shown that it can deregulate a large number of metabolites, including those involved in inflammation. For instance, it can lead to a decrease in polyunsaturated fatty acids (PUFAs), which could be a reflection of either increased synthesis of anti-inflammatory messengers or increased lipolysis.
The metabolic effects of dexamethasone are summarized in the table below:
| Metabolic Process | Effect of Dexamethasone | Key Molecular Target | Source |
|---|---|---|---|
| Glycolysis (in LPS-stimulated macrophages) | Inhibits the switch to glycolysis | HIF-1α, GLUT1 | |
| Mitochondrial Respiration | Reduces mitochondrial respiration | - | |
| Overall Metabolome | Deregulates a wide range of metabolites | - | |
| Polyunsaturated Fatty Acids (PUFAs) | Decreases levels | - |
Immunomodulatory and Anti Inflammatory Research Paradigms
Advanced Studies on Anti-Inflammatory Efficacy
The anti-inflammatory properties of dexamethasone (B1670325) are mediated through its interaction with glucocorticoid receptors, which subsequently translocate to the nucleus to regulate gene expression. nih.gov This interaction leads to the transactivation and transrepression of various genes, ultimately suppressing inflammatory processes. nih.gov
Dexamethasone exerts significant control over the expression of key signaling molecules that orchestrate inflammation. Research shows that pretreatment with dexamethasone can significantly inhibit the induced mRNA expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies in human lung epithelial cells demonstrated a 2-3 fold increase in the mRNA levels of IL-1β, IL-6, and TNF-α following stimulation, an effect that was significantly inhibited by dexamethasone pretreatment. nih.gov Similarly, in studies on rheumatoid arthritis, dexamethasone was found to inhibit the production of IL-6 and TNF-α in peripheral blood mononuclear cell cultures. nih.govresearchgate.net The inhibitory effect on TNF-α has been further corroborated in studies with rats, where dexamethasone pretreatment eliminated the cytokine-induced increase in pulmonary ventilation. nih.govbohrium.com
The regulatory effects of dexamethasone on cytokine expression are summarized in the table below.
| Cytokine/Chemokine | Effect of Dexamethasone | Research Context |
| IL-1β | Inhibition of mRNA expression nih.gov | Human lung epithelial cells nih.gov |
| IL-6 | Inhibition of mRNA expression and production nih.govnih.govresearchgate.net | Human lung epithelial cells, peripheral blood mononuclear cells nih.govnih.govresearchgate.net |
| TNF-α | Inhibition of mRNA expression and activity nih.govnih.govresearchgate.netnih.govbohrium.com | Human lung epithelial cells, peripheral blood mononuclear cells, rat models nih.govnih.govresearchgate.netnih.govbohrium.com |
This table summarizes the observed regulatory effects of dexamethasone on key pro-inflammatory cytokines based on available research data.
Dexamethasone significantly influences the synthesis of critical inflammatory mediators. It has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in human pulmonary cells. nih.gov Furthermore, glucocorticoids are known to inhibit the production of prostaglandins (B1171923) in numerous cell types. nih.gov
In studies on rat brain tissue, pretreatment with dexamethasone significantly reduced the release of Prostaglandin E2 (PGE2), Thromboxane B2 (TXB2), and 6-keto-PGF1 alpha from the cortex by 40-50%. nih.gov The synthesis of prostaglandins and leukotrienes originates from the conversion of membrane phospholipids (B1166683) to arachidonic acid, which is then used as a substrate by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net The anti-inflammatory action of glucocorticoids is linked to the inhibition of the enzymes responsible for producing these inflammatory mediators.
| Inflammatory Mediator | Effect of Dexamethasone | Research Context |
| Nitric Oxide (NO) | Inhibition of induced production nih.gov | Human lung epithelial cells nih.gov |
| Prostaglandin E2 (PGE2) | Reduced release by ~30-50% nih.gov | Rat brain cortex nih.gov |
| Thromboxane B2 (TXB2) | Reduced release by ~40-50% nih.gov | Rat brain cortex, striatum, and hippocampus nih.gov |
| 6-keto-PGF1 alpha | Reduced release by ~40-50% nih.gov | Rat brain cortex nih.gov |
This table details the modulatory effects of dexamethasone on the synthesis of key inflammatory mediators.
A key aspect of the inflammatory response is the migration of immune cells to the site of injury or infection. Dexamethasone has been shown to interfere with this process. In glioma cell lines, dexamethasone decreased cell migration to 74% of control values and cell invasion to 61% of control values. nih.gov This inhibitory effect on migration is a crucial component of its anti-inflammatory mechanism. nih.gov Additionally, in animal models of skin inflammation, topical application of dexamethasone effectively reduces mast cell infiltration into skin tissue, a characteristic feature of allergic inflammation. frontiersin.org It also reduces the number of inflammatory cells infiltrating into sponge implants in other experimental models. dntb.gov.ua
In-depth Analysis of Immunosuppressive Activities
Beyond its anti-inflammatory effects, dexamethasone is a potent immunosuppressant, impacting both innate and adaptive immunity.
Dexamethasone has profound effects on lymphocytes. It is known to deplete peripheral blood lymphocytes, with studies in patients showing a significant decrease in CD3+ T lymphocytes. nih.gov Specifically, it induces apoptosis of circulating CD4+ and CD8+ T lymphocytes. nih.gov However, the proliferative capacity of tumor-infiltrating T cells, as measured by Ki67 expression, does not appear to be affected by dexamethasone treatment. nih.gov
In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that dexamethasone inhibits concanavalin-A stimulated lymphocyte proliferation in a dose-dependent manner. nih.govresearchgate.net
| Parameter | Effect of Dexamethasone | Lymphocyte Type/Context |
| Peripheral Blood Lymphocytes | Depletion/Reduction in number nih.gov | CD3+ T lymphocytes in patients nih.gov |
| Circulating T Cells | Induction of apoptosis nih.gov | CD4+ and CD8+ T lymphocytes nih.gov |
| Proliferation | Inhibition nih.govresearchgate.net | Concanavalin-A stimulated peripheral blood mononuclear cells nih.govresearchgate.net |
| Tumor-Infiltrating T Cells | No effect on proliferative capacity nih.gov | As measured by Ki67 expression nih.gov |
This table summarizes the effects of dexamethasone on lymphocyte populations and their ability to proliferate based on research findings.
Mechanisms of T-cell and Antibody Response Modulation
Dexamethasone phosphate (B84403), a synthetic glucocorticoid, exerts profound immunomodulatory effects by influencing the function and activity of key players in the adaptive immune system, notably T-cells and B-cells, which are responsible for antibody production. Its mechanisms are multifaceted, involving the inhibition of critical signaling pathways, modulation of lymphocyte populations, and alteration of cytokine profiles.
T-cell Response Modulation
Dexamethasone's impact on T-lymphocytes is a cornerstone of its anti-inflammatory and immunosuppressive actions. It intervenes at multiple stages of T-cell activation and function.
Inhibition of T-cell Receptor (TCR) Signaling: Research has demonstrated that dexamethasone can block the early signaling events that occur after the T-cell receptor (TCR) is engaged by an antigen. nih.govnih.gov This interference happens at a post-receptor stage, preventing the full activation of the T-cell. nih.gov The mechanism involves inhibiting the tyrosine phosphorylation of several molecules associated with the TCR signaling cascade, including the ζ chain, ZAP70 kinase, and the linker for activation of T cells (LAT). nih.govresearchgate.net This disruption of the initial activation signals effectively dampens the subsequent T-cell response, including the production of crucial cytokines like Interleukin-2 (IL-2) and proliferation. nih.govnih.gov This inhibition of early signaling requires the involvement of the intracellular glucocorticoid receptor (GR) and the synthesis of new proteins. nih.gov
Induction of Apoptosis and Cytokine Suppression: Dexamethasone is a potent inducer of apoptosis (programmed cell death) in lymphocytes, although the sensitivity varies between T-cell subsets. nih.gov For instance, it induces dose- and time-dependent apoptosis in regulatory T-cells. nih.gov However, this effect can be modulated by the presence of cytokines like IL-2, which can rescue T-cells from dexamethasone-induced apoptosis. nih.gov
A primary mechanism of dexamethasone's action is the significant suppression of cytokine production by activated T-cells. It has been shown to reduce the secretion of a wide array of cytokines, including IL-2, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), which are critical for propagating inflammatory responses. nih.govresearchgate.net
| T-cell Subset | Observed Effect | Reference |
|---|---|---|
| CD3+ (Total T-cells) | Dose-dependent reduction | nih.gov |
| CD4+ (Helper T-cells) | Dose-dependent reduction | nih.gov |
| CD8+ (Cytotoxic T-cells) | Dose-dependent reduction | nih.gov |
| CD4+CD25+ Regulatory T-cells (Tregs) | Stimulatory effect | nih.gov |
| CD8+CD122+ Regulatory T-cells | Inhibitory effect | nih.gov |
| Naïve T-cells | Inhibition of proliferation and differentiation | nih.gov |
| Cytokine | Effect of Dexamethasone | Reference |
|---|---|---|
| Interleukin-2 (IL-2) | Inhibition | nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | nih.govresearchgate.net |
| Interferon-gamma (IFN-γ) | Inhibition | nih.govresearchgate.net |
| Interleukin-4 (IL-4) | Inhibition | nih.gov |
| Interleukin-6 (IL-6) | Inhibition | nih.gov |
| Interleukin-10 (IL-10) | Inhibition | nih.gov |
Antibody Response Modulation
Dexamethasone influences antibody production primarily by affecting B-lymphocytes, the cells that differentiate into antibody-secreting plasma cells. The impact of dexamethasone on B-cells is highly dependent on their stage of maturation. nih.gov
Effects on B-cell Maturation and Apoptosis: Mature splenic B-lymphocytes are highly susceptible to dexamethasone-induced apoptosis. nih.gov In contrast, the proliferation and differentiation of B-lymphocytes into immunoblasts, for example after stimulation with lipopolysaccharides, decreases their susceptibility to apoptosis induced by dexamethasone. nih.gov Clinical studies have shown that glucocorticoid treatment can lead to a significant decline in naïve B-cells and the disappearance of circulating plasmablasts and plasma cells, which are the primary sources of antibodies. clinexprheumatol.org
Pharmacokinetics and Biotransformation Research
Prodrug Activation and Enzymatic Hydrolysis to Dexamethasone (B1670325)
Dexamethasone phosphate (B84403) is a water-soluble ester prodrug designed to overcome the poor solubility of its active form, dexamethasone. nih.govnih.gov This design facilitates rapid administration and onset of action. nih.gov The activation of this prodrug is a critical step, involving its conversion to the pharmacologically active dexamethasone through enzymatic hydrolysis. nih.gov
The conversion of dexamethasone phosphate to dexamethasone is primarily mediated by the action of alkaline phosphatases. nih.gov These enzymes are abundant in various biological environments, including the plasma and the brush border surface of the intestinal epithelium, facilitating the hydrolysis of the phosphate ester. nih.govmdpi.com The enzymatic process is highly temperature-dependent. nih.gov Research has also shown that MAP kinase phosphatase-1 (Mkp-1) expression is enhanced by dexamethasone, suggesting a role in its anti-inflammatory mechanism. nih.gov Furthermore, protein phosphate 2A (PP2A) has been found to regulate glucocorticoid receptor nuclear translocation, which is essential for corticosteroid sensitivity. researchgate.net
The hydrolysis of this compound to dexamethasone is a rapid process in vivo. nih.gov Following intravenous administration, the phosphate ester is hydrolyzed with a half-life of approximately 5 minutes, and maximum plasma concentrations of the active dexamethasone are achieved within 10 minutes. nih.govnih.gov The first-order rate constant for this conversion in humans has been determined to be 4.03 hr⁻¹. nih.gov
In vitro studies show variability in conversion rates depending on the biological matrix. The hydrolysis half-life of corticosteroid phosphate prodrugs in sheep and human plasma is reported to be 10–12 hours. nih.gov In contrast, the process is much faster in rat plasma, with an in vitro half-life of 1.75 hours, a finding consistent with allometric principles that predict faster metabolic processes in rodents. nih.gov This rapid in vivo conversion means that at early time points after administration, samples will contain the prodrug, which is susceptible to continued ex vivo hydrolysis after collection. nih.gov This analytical issue can be minimized by using EDTA, a chelating agent that interferes with the function of plasma hydrolyzing enzymes. nih.gov
Table 1: In Vitro Hydrolysis Half-Life of Corticosteroid Phosphate Prodrugs
| Species | Plasma Half-Life | Source |
|---|---|---|
| Human | 10–12 hours | nih.gov |
| Sheep | 10–12 hours | nih.gov |
| Rat | 1.75 hours | nih.gov |
Distribution and Tissue Compartmentation Studies
The distribution of this compound and its active form, dexamethasone, varies significantly among different tissues.
Ocular Tissue : Following administration, significant amounts of this compound and some dexamethasone are found in nearly all ocular tissues. nih.gov The typical rank order of concentration from highest to lowest is cornea, sclera, conjunctiva, retina-choroid, anterior chamber, lens, and vitreous. nih.govnih.gov Studies have shown that continuous sub-Tenon drug delivery can achieve high and sustained levels of dexamethasone in both the anterior and posterior segments of the eye while reducing systemic absorption. nih.gov The absolute aqueous humor bioavailability for topically administered dexamethasone suspensions is generally low, reported to be less than 2%. helsinki.fi
Table 2: Rank Order of this compound Concentration in Ocular Tissues
| Rank | Ocular Tissue | Source |
|---|---|---|
| 1 | Cornea | nih.govnih.gov |
| 2 | Sclera | nih.govnih.gov |
| 3 | Conjunctiva | nih.gov |
| 4 | Retina-choroid | nih.govnih.gov |
| 5 | Anterior Chamber / Aqueous Humor | nih.govnih.gov |
| 6 | Lens | nih.govnih.gov |
| 7 | Vitreous | nih.govnih.gov |
Pulmonary Tissue : Intranasal administration has been explored for targeted lung delivery. Studies using nanocarriers have shown that dexamethasone can achieve selective lung tropism, which may help in reducing systemic toxicity. nih.gov The stiffness of nanoparticle carriers can influence their retention and absorption in pulmonary tissue. researchgate.net Research also indicates that dexamethasone can induce senescence in lung epithelial cells and interact with TGF-β1 to amplify the production of pro-fibrotic mediators. biorxiv.org
Neural Tissue and Cerebrospinal Fluid (CSF) : Dexamethasone generally penetrates the blood-brain barrier (BBB) poorly due to the action of the efflux transporter P-glycoprotein. wikipedia.org However, higher doses can overcome this barrier to enter the brain. wikipedia.org Strategies such as nose-to-brain delivery via the olfactory and trigeminal pathways are being investigated to bypass the BBB and achieve effective concentrations in the central nervous system. nih.gov Studies have also shown that dexamethasone administration can expedite the restoration of BBB integrity after it has been opened by methods like focused ultrasound and microbubbles. thno.org
Perilymph : When applied to the middle ear, both this compound and dexamethasone can enter the perilymph of the inner ear. nih.gov Interestingly, perilymph concentrations achieved with the two forms are remarkably similar, even when this compound is applied at a concentration approximately 35 times higher than dexamethasone. nih.gov This suggests that entry into the perilymph is more efficient for the more lipophilic dexamethasone compared to its water-soluble phosphate prodrug. nih.gov The elimination half-time of dexamethasone from the scala tympani of the perilymph is rapid, calculated to be around 22.5 minutes. nih.gov
Table 3: Perilymph Concentration after Middle Ear Application in Guinea Pigs
| Compound Administered | Mean Perilymph Concentration (Liquid Form) | Normalized Perilymph Level (% of Applied) | Source |
|---|---|---|---|
| This compound | 5.19 µg/mL | 0.13% | nih.gov |
| Dexamethasone | 2.16 µg/mL | 2.31% | nih.gov |
The differing molecular properties of this compound and dexamethasone are key to their biological barrier permeability. This compound features a phosphate group, which makes it highly water-soluble and gives it a negative charge at physiological pH. nih.gov This increased hydrophilicity is advantageous for formulation but can impede passive diffusion across lipophilic biological membranes. nih.govconicet.gov.ar
In contrast, the active drug, dexamethasone, is more hydrophobic and neutral. nih.gov This higher hydrophobic character allows it to penetrate lipid membranes more effectively than its phosphorylated prodrug. nih.govconicet.gov.ar This is demonstrated in studies of inner ear drug delivery, where dexamethasone suspension achieves significantly higher normalized perilymph levels compared to the this compound solution. nih.gov The more hydrophobic nature of dexamethasone leads to larger changes in surface pressure on membrane models, indicating greater penetration. nih.gov
Protein Binding Interactions and Dynamics
Once converted to its active form, dexamethasone binds to plasma proteins. In humans, the protein binding of dexamethasone is approximately 77%. wikipedia.org Studies in rats show a similar, moderate level of binding at around 82.5%, which is concentration-independent (linear) across a wide range of plasma concentrations. nih.gov This binding is important as it influences the drug's distribution, metabolism, and elimination. nih.gov Dexamethasone exerts its effects by acting as an agonist for the glucocorticoid receptor (GR), a nuclear receptor that regulates gene transcription. wikipedia.orgnih.gov Molecular dynamics simulations are used to study the interaction between GR and other transcription factors in the presence of dexamethasone to understand its mechanism of action at an atomic level. nih.gov
Binding Characteristics with Plasma Proteins (e.g., albumin)
This compound exhibits significant binding to plasma proteins, a critical factor in its pharmacokinetic profile. Serum albumin is the most abundant protein in the blood and serves as a primary binding protein for numerous compounds, including dexamethasone and its phosphate ester. docsdrive.com Approximately 77% of dexamethasone in the bloodstream is bound to plasma proteins, with serum albumin being the principal carrier. nih.gov
The interaction between this compound and albumin involves the formation of a drug-protein complex. docsdrive.com Studies utilizing bovine serum albumin (BSA), a common model for human serum albumin, have demonstrated this binding. docsdrive.comscialert.net Research using equilibrium dialysis has shown that this compound binds to specific sites on the albumin molecule. docsdrive.comscialert.net Notably, there can be competition for these binding sites with other drugs. For instance, the presence of testosterone phenyl propionate can increase the free concentration of this compound by displacing it from its binding site on BSA. docsdrive.comscialert.net This suggests that the binding is a dynamic and competitive process.
Interactive Data Table: Binding of this compound to Bovine Serum Albumin (BSA)
| Parameter | Finding | Source |
|---|---|---|
| Primary Binding Protein | Serum Albumin | docsdrive.comnih.gov |
| Percentage Bound | ~77% (Dexamethasone) | nih.govnih.gov |
| Binding Interaction | Competitive binding at specific sites | docsdrive.comscialert.net |
| Displacement Example | Testosterone phenyl propionate increases free this compound concentration | docsdrive.comscialert.net |
Impact on Drug Distribution and Activity
The binding of this compound to plasma proteins profoundly influences its distribution and pharmacological activity. In the bloodstream, a drug exists in two states: bound to proteins and unbound (free). wikipedia.org It is the unbound fraction of the drug that is pharmacologically active, capable of diffusing through cell membranes to exert its effects, and available for metabolism and excretion. wikipedia.org
The protein-bound portion of dexamethasone acts as a circulating reservoir. wikipedia.org As the unbound drug is cleared from the plasma through metabolism or excretion, the bound drug is gradually released to maintain equilibrium between the bound and unbound states. wikipedia.org This reservoir effect can influence the drug's biological half-life. wikipedia.org A reduction in plasma protein binding, due to competition from other drugs or certain medical conditions, can lead to an increase in the free concentration of dexamethasone. nih.govwikipedia.org This elevation in the unbound fraction can potentially enhance the drug's therapeutic effects but also increases the risk of toxicity. nih.gov
Metabolic Pathways and Elimination Kinetics
Hepatic Metabolism and Renal Excretion
Dexamethasone is primarily metabolized in the liver. clinpgx.orgwikipedia.org The main enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). nih.govclinpgx.org Through the action of CYP3A4, dexamethasone undergoes biotransformation into various metabolites.
Following metabolism, the byproducts and a small portion of the unchanged drug are eliminated from the body. Renal excretion is a key route of elimination. nih.gov However, less than 10% of a dose of dexamethasone is excreted unchanged in the urine. nih.gov Studies in patients with chronic liver disease have shown a prolonged half-life and reduced metabolic clearance rate of dexamethasone, underscoring the liver's critical role in its elimination. nih.gov Conversely, in patients with chronic renal failure, the half-life of dexamethasone was found to be shortened, and its metabolic clearance rate increased. nih.gov
Interactive Data Table: Dexamethasone Metabolism and Excretion
| Parameter | Description | Source |
|---|---|---|
| Primary Site of Metabolism | Liver | clinpgx.orgwikipedia.org |
| Key Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | nih.govclinpgx.org |
| Primary Route of Excretion | Renal (Urine) | nih.gov |
| Unchanged Drug in Urine | < 10% | nih.gov |
Biological Half-life and Duration of Action in Preclinical Models
The biological half-life of this compound is influenced by its rapid conversion to the active form, dexamethasone. The phosphate ester itself has a very short half-life in plasma. epa.gov For instance, after intravenous administration in human volunteers, the half-life of the phosphate ester was approximately 5.4 minutes. epa.gov
The subsequent active dexamethasone has a longer biological half-life, which is reported to be between 36 to 54 hours in humans. wikipedia.org Preclinical models, such as rats, are frequently used in pharmacokinetic studies. nih.gov In these models, metabolic processes often occur at a faster rate compared to humans. nih.gov For example, the in vitro half-life for the hydrolysis of the phosphate prodrug in rat plasma was found to be 1.75 hours, which is significantly faster than the 10-12 hours reported in human and sheep plasma. nih.gov This highlights the species-specific differences in elimination kinetics that are important considerations in preclinical research.
Interactive Data Table: Dexamethasone Pharmacokinetics in Preclinical vs. Human Models
| Parameter | Preclinical Model (Rat Plasma) | Human | Source |
|---|---|---|---|
| Phosphate Prodrug Half-life (in vitro) | 1.75 hours | 10-12 hours | nih.gov |
| Dexamethasone Biological Half-life | Not specified | 36-54 hours | wikipedia.org |
| Dexamethasone Plasma Half-life | Not specified | ~4 hours | nih.govfda.gov |
Advanced Drug Delivery Systems Research for Dexamethasone Phosphate
Nanotechnology-Based Delivery Approaches
Nanoparticle-based systems are at the forefront of research for improving the delivery of dexamethasone (B1670325) phosphate (B84403). These carriers are designed to modify the drug's release profile, improve its stability, and enable targeted delivery to specific tissues or cells.
Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers used for encapsulating dexamethasone phosphate. nih.govresearchgate.net Research has focused on optimizing drug entrapment within these nanoparticles. nih.gov One method involves using an ionic interaction between this compound, zinc, and PLGA to load the drug in an amorphous form. researchgate.netepa.gov Studies have shown that dexamethasone encapsulated in PLGA nanoparticles exhibits a slow, sustainable, and prolonged-release profile. nih.gov For example, one formulation released approximately 42% of its dexamethasone load over 600 minutes. nih.gov This controlled release can maintain the therapeutic effects of the drug at lower concentrations. nih.gov
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been used to create novel, pH-sensitive prodrugs of dexamethasone. nih.gov This conjugate, known as P-Dex, is designed to selectively accumulate in inflamed joints. nih.gov The release of dexamethasone from the copolymer is dependent on the environmental pH, with the highest level of drug release occurring at an acidic pH of 5.0. nih.gov In animal models of inflammatory arthritis, P-Dex demonstrated superior and longer-lasting anti-inflammatory effects compared to the systemic administration of free dexamethasone. nih.gov Research has also involved fine-tuning the activation kinetics of these prodrugs by designing different linker chemistries between the copolymer and dexamethasone to identify designs with the most potent therapeutic efficacy. nih.gov
Table 1: Characteristics of Polymeric Nanoparticle Formulations for this compound
| Polymer System | Key Feature | Release Mechanism | Primary Research Finding | Reference |
|---|---|---|---|---|
| PLGA | Biodegradable nanoparticle | Sustained, prolonged diffusion | Encapsulation provides a slow-release profile, maintaining therapeutic effects over time. | nih.gov |
| HPMA Copolymer | pH-sensitive prodrug | pH-dependent cleavage | Selectively accumulates in inflamed joints and releases the drug in the acidic microenvironment. | nih.gov |
Lipid calcium phosphate nanoparticles (LCPs) have been developed as pH-sensitive, core-shell carriers for co-loading dexamethasone and its water-soluble salt, dexamethasone sodium phosphate. researchgate.netnih.gov These nanoparticles typically have a particle size of about 200 nm. researchgate.netnih.gov The design involves loading dexamethasone in the outer lipid shell and dexamethasone sodium phosphate within the inner lipid-calcium phosphate core. dovepress.com
This structure allows for a sequential release of the drugs. nih.gov In an acidic microenvironment, such as at a site of inflammation, the cationic lipid shell can undergo protonated dissociation to first release the dexamethasone. nih.govdovepress.com Subsequently, the exposed calcium phosphate core can be engulfed by M1 macrophages, where it then releases dexamethasone sodium phosphate. nih.govdovepress.com This dual-release mechanism is intended to regulate macrophage polarization to promote anti-inflammatory effects. researchgate.netnih.gov
Mesoporous silica (B1680970) nanoparticles (MSNs) are investigated as drug carriers due to their high surface area, tunable pore sizes, and biocompatibility. explorationpub.comexplorationpub.com These properties allow for the effective encapsulation of a wide range of therapeutic agents. explorationpub.com Research has demonstrated that amino-functionalized MSNs are a promising platform for the controlled release of this compound. explorationpub.comexplorationpub.com
The amine groups on the surface of the silica can be protonated, giving them a positive charge even under neutral pH conditions. nih.gov This allows for electrostatic interactions with the negatively charged phosphate group in the this compound molecule, which enhances drug loading and supports a sustained release profile. explorationpub.comnih.gov In one study, radially mesoporous silica nanoparticles (RMSNs) functionalized with amine groups achieved a maximum dexamethasone loading efficiency of about 76 wt% and showed a sustained release of approximately 92% of the loaded drug over 100 hours in vitro. nih.gov
Encapsulating this compound in liposomes has been shown to enhance and prolong its anti-inflammatory effects when compared to the free form of the drug. nih.govimperial.ac.uk Liposomal formulations can achieve significantly higher drug concentrations in plasma, synovial membranes, spleen, and liver for extended periods. imperial.ac.uk In studies using rat models of adjuvant arthritis, intravenous therapy with liposomal this compound suppressed joint swelling and inflammation in a dose-dependent and long-lasting manner. nih.gov
The therapeutic efficacy of the liposomal formulation was found to be superior to matched doses of the free drug. nih.gov For instance, the reduction in the arthritis score was 27% higher with a high dose of liposomal this compound compared to a high dose of the free drug. nih.gov Furthermore, liposomal encapsulation can modulate the cellular mechanism of action, including altering macrophage maturation and polarization markers and inhibiting monocyte and macrophage migration under inflammatory conditions. mssm.edu
Table 2: Efficacy Comparison of Liposomal vs. Free this compound (DxM-P)
| Treatment Group | Dose Level | Relative Reduction in Arthritis Score vs. Free DxM-P | Reference |
|---|---|---|---|
| Liposomal DxM-P | Low-dose | 10% higher | nih.gov |
| Liposomal DxM-P | Medium-dose | 13% higher | nih.gov |
| Liposomal DxM-P | High-dose | 27% higher | nih.gov |
Targeted Delivery Mechanisms
Targeted delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy. This is often achieved by modifying the surface of nanocarriers with specific ligands.
Activated macrophages play a central role in the pathology of many inflammatory diseases. epa.gov These cells can be specifically targeted by using ligands that bind to receptors overexpressed on their surface. Folic acid has been used as a targeting ligand because its receptor is often overexpressed on activated macrophages. researchgate.net
In one line of research, this compound-loaded PLGA nanoparticles were conjugated with folic acid (FA-DPNPs). researchgate.netepa.gov While both standard and folate-conjugated nanoparticles showed sustained and controlled drug release, the folate-conjugated versions demonstrated significantly higher cellular uptake in activated macrophages compared to normal macrophages. epa.gov Consequently, the folate-conjugated nanoparticles were more effective at inhibiting the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) and nitric oxide from activated macrophages than either the free drug or the non-conjugated nanoparticles. epa.gov This approach offers a promising strategy for the targeted delivery of this compound to activated macrophages for the treatment of inflammatory diseases. researchgate.netepa.gov
Table 3: Physicochemical Properties of this compound (DP) Loaded Nanoparticles
| Nanoparticle Type | Mean Particle Size (nm) | Zeta Potential (mV) | Key Finding | Reference |
|---|---|---|---|---|
| DPNPs (PLGA) | 126 ± 36 | -13.5 ± 0.4 | Low uptake in normal macrophages. | researchgate.netepa.gov |
| FA-DPNPs (Folate-PLGA) | 133 ± 28 | -14.9 ± 0.9 | Significantly higher uptake in activated macrophages, leading to greater suppression of inflammatory responses. | researchgate.netepa.gov |
Antibody-Conjugated Immunoliposomes (e.g., lung-specific surfactant protein A (SP-A) antibody)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic side effects. For pulmonary diseases, antibody-conjugated immunoliposomes represent a promising strategy for delivering drugs like this compound directly to lung tissue. One such approach utilizes antibodies against pulmonary surfactant protein A (SP-A), which is predominantly synthesized and expressed by type II alveolar epithelial cells, making it a highly specific target for lung-directed therapies nih.govdovepress.com.
In one study, researchers developed a lung-specific immunoliposome by conjugating SP-A polyclonal antibodies to the surface of dexamethasone sodium phosphate-loaded nanoliposomes (SPA-DXM-NLP) nih.govdovepress.com. The investigation aimed to leverage the high lung-specificity of SP-A to actively target the drug carrier to lung tissue nih.govresearchgate.net. The therapeutic effect of these immunoliposomes was evaluated in a rat model of bleomycin-induced acute lung injury nih.gov.
The results demonstrated significant lung-targeting capabilities. The peak lung concentration of dexamethasone sodium phosphate after administering the SPA-DXM-NLP was 1.83 µg/g, which was 5.1 times higher than that achieved with an injection of free dexamethasone (0.36 µg/g) nih.gov. Furthermore, the area under the concentration-time curve over 12 hours was 40.2 times greater in the immunoliposome group compared to the free drug group, indicating prolonged residence time and accumulation in the target organ nih.gov. This targeted approach not only increased the drug concentration in the lungs but also showed an improved therapeutic effect in treating acute lung injury in the animal model compared to the administration of free dexamethasone sodium phosphate nih.govtandfonline.com.
Table 1: Targeting Efficiency of SP-A Antibody-Conjugated Immunoliposomes
| Parameter | Free Dexamethasone (DXM) | SP-A Immunoliposome (SPA-DXM-NLP) | Fold Increase |
|---|---|---|---|
| Peak Lung Concentration (Ce) | 0.36 µg/g | 1.83 µg/g | 5.1x |
| Area Under Curve (AUC) at 12h (Re) | 0.28 µg/g·h | 11.26 µg/g·h | 40.2x |
Bioconjugates and Prodrug Design for Site-Specific Action
Prodrug design is a well-established strategy to overcome limitations of parent drugs, such as poor solubility, instability, or lack of targeting nih.gov. Dexamethasone sodium phosphate itself is a prodrug of dexamethasone; the phosphate group is added to improve water solubility for intravenous administration, and it is rapidly hydrolyzed in the body to release the active dexamethasone nih.govnih.gov.
Beyond simple solubility enhancement, more complex bioconjugates are being designed for site-specific action and controlled release nih.gov. This involves covalently linking the drug to a carrier, often a polymer, through a linker that is designed to be cleaved under specific physiological conditions (e.g., at a particular pH or in the presence of certain enzymes) at the target site nih.gov. This approach aims to minimize systemic exposure and the associated side effects of potent glucocorticoids nih.gov.
Research has focused on developing dexamethasone conjugates with various polymeric carriers. For instance, conjugates with N-(2-hydroxypropyl)methacrylamide (HPMA) have been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization nih.gov. An in vivo study of one such DEX-HPMA conjugate demonstrated that a monthly administration was as effective as free dexamethasone in preventing osteolysis but did not cause systemic bone loss, a major adverse effect of long-term glucocorticoid therapy nih.gov. The design of these polymer-drug conjugates allows for a sustained release profile, increasing the drug's residence time at the target site and reducing the required dosing frequency nih.gov.
Avidin-Based Constructs for Cartilage Targeting
Targeting drugs to avascular cartilage tissue is a significant challenge in treating joint diseases like osteoarthritis. Avidin (B1170675), a small, positively charged protein, has been identified as an ideal nano-carrier for intra-cartilage drug delivery nih.govnih.gov. Its characteristics allow it to rapidly penetrate the full thickness of the negatively charged cartilage matrix and bind electrostatically, creating a drug reservoir for sustained local release nih.govnih.gov.
Researchers have conjugated dexamethasone to avidin (Avidin-DEX) to test the hypothesis that a single dose could provide long-term amelioration of catabolic effects in cytokine-challenged cartilage explants nih.govnih.gov. To control the release rate, dexamethasone was attached to avidin using different types of chemical linkers: a fast-releasing ester linker and a slower, pH-sensitive hydrazone linker nih.gov.
The results showed that a single dose of the Avidin-DEX conjugate successfully inhibited cytokine-induced glycosaminoglycan (sGAG) loss over a three-week period. In contrast, a single dose of soluble, unconjugated dexamethasone had only a short-lived effect nih.gov. The Avidin-DEX construct also rescued cytokine-induced loss of chondrocyte viability and restored matrix biosynthesis levels nih.gov. This carrier-based approach enables rapid uptake and sustained delivery of the drug within the cartilage at low doses, potentially minimizing unwanted exposure and side effects in other joint tissues nih.govnih.gov.
Table 2: Efficacy of Avidin-Dexamethasone (Avidin-DEX) in Cartilage Explants
| Treatment Group | Key Finding | Duration of Effect |
|---|---|---|
| Soluble Dexamethasone | Short-lived efficacy; required continuous replenishment. | Inhibited GAG loss for approximately 8 days researchgate.net. |
| Single-Dose Avidin-DEX | Inhibited cytokine-induced sGAG loss, rescued cell death, and restored sGAG synthesis nih.govnih.gov. | Effective for over 3 weeks nih.govresearchgate.net. |
Sustained and Controlled Release Technologies
Hydrogel-Based Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible materials for drug delivery. They are particularly useful for creating sustained and controlled release systems for this compound. These systems can be designed to be injectable, allowing for minimally invasive administration directly to the target site, where they form a drug depot nih.gov.
Various hydrogel formulations have been investigated for dexamethasone delivery:
Injectable, Self-Healing Hydrogels: One study developed a thermosensitive, injectable hydrogel where dexamethasone was covalently linked to the polymer backbone. The hydrogel was designed to release the drug over a very long period through ester hydrolysis. Simulations based on in vitro data suggested that a single 100 mg administration could maintain therapeutic levels in the eye for at least 500 days nih.gov.
Nanoparticle-in-Hydrogel Systems: A dual-delivery system was created by entrapping two types of nanoparticles within a biodegradable hydrogel. Polymeric micelles loaded with dexamethasone provided an initial release over two weeks, while liposomes encapsulating this compound were released later as the hydrogel degraded, creating a sequential release profile uu.nl.
Microsphere-Hydrogel Composites: To enhance drug delivery for tissue regeneration, injectable composites have been made using drug-loaded microparticles embedded within a hydrogel. This creates a double barrier that guarantees a longer system lifespan and a more sustained release profile with a reduced initial burst nih.gov.
These hydrogel-based systems offer versatility in controlling the release kinetics of this compound, tailoring the delivery to the specific needs of the therapeutic application, from ocular diseases to tissue engineering nih.govnih.gov.
Table 3: Examples of Hydrogel-Based Systems for Dexamethasone Release
| Hydrogel System | Drug Form | Release Mechanism | Projected Duration |
|---|---|---|---|
| Thermosensitive ABA Triblock Copolymer | Dexamethasone (covalently linked) | Ester Hydrolysis | >500 days nih.gov |
| Dextran-Hydroxyethyl Methacrylate (dex-HEMA) | Dexamethasone (in micelles) & this compound (in liposomes) | Micelle Diffusion & Hydrogel Degradation | Biphasic/Sequential Release (initial release for 2 weeks, second release after 15 days) uu.nl |
| Gelatin-Proanthocyanidin / Hyaluronic Acid Microparticles | Dexamethasone | Diffusion from Microparticles/Hydrogel | Sustained Release (double barrier reduces burst) nih.gov |
Implantable Drug Delivery Devices (e.g., periocular capsular systems)
For treating diseases in the posterior segment of the eye, implantable devices offer a way to provide long-term, localized drug delivery, bypassing the challenges of topical administration. A periocular capsular drug delivery system (DDS) has been investigated for the sustained release of dexamethasone sodium phosphate (DEXP) to the back of the eye tandfonline.comnih.gov.
In a key in vivo study, a DEXP-filled capsular DDS was implanted into the sub-Tenon's sac of rabbits tandfonline.comnih.gov. The concentration of the drug was then measured in various ocular tissues over a period of 56 days tandfonline.comnih.gov. The results demonstrated that the device could provide sustained release of DEXP directly to the target tissues. At 56 days post-implantation, significant concentrations of DEXP were found in the choroid, retina, iris, and ciliary body, while minimal levels were detected in the serum and vitreous humor tandfonline.comnih.gov. This indicates that the periocular implant successfully delivered the drug locally to the posterior segment, minimizing systemic exposure tandfonline.comnih.gov. Such devices are potential candidates for the long-term management of posterior segment diseases tandfonline.com. Other biodegradable implants, such as Ozurdex®, utilize a poly(lactic-co-glycolic acid) (PLGA) polymer matrix to release dexamethasone for several months nih.gov.
Table 4: Dexamethasone Sodium Phosphate (DEXP) Concentration in Rabbit Ocular Tissues at 56 Days Post-Implantation
| Ocular Tissue | Mean Concentration (ng/g) |
|---|---|
| Choroid | 362.46 ± 330.46 |
| Iris | 192.50 ± 42.66 |
| Retina | 123.11 (Median) |
| Ciliary Body | 71.64 (Median) |
Data from a study involving a periocular capsular drug delivery system in New Zealand rabbits tandfonline.comnih.gov.
Microneedle-Assisted Transdermal Enhancement
Microneedles are minimally invasive devices that create microscopic channels in the skin, bypassing the stratum corneum barrier to enhance the delivery of therapeutic agents. Novel trilayer dissolving microneedle arrays have been developed to assist the transdermal and intradermal delivery of dexamethasone nih.govpharmaexcipients.com.
A key innovation in this area is the co-formulation of both dexamethasone and its water-soluble prodrug, dexamethasone sodium phosphate, into the same microneedle array nih.govpharmaexcipients.com. This strategy is designed to achieve a biphasic release profile: the more rapidly dissolving dexamethasone sodium phosphate provides a fast onset of action, while the less soluble dexamethasone offers a more sustained therapeutic effect nih.govpharmaexcipients.com.
Ex-vivo studies using porcine skin have demonstrated the effectiveness of these trilayer microneedle arrays. The delivery efficiency was found to be over 50% for transdermal delivery and over 40% for intradermal delivery nih.govpharmaexcipients.comresearchgate.net. Further research has shown that combining microneedle application with iontophoresis can significantly accelerate and increase drug permeation. In one study, the combination treatment resulted in 95.06% drug permeation within just 60 minutes, compared to 84.07% over 240 minutes with microneedles alone nih.gov. This technology provides a promising alternative to oral and parenteral administration routes for treating various inflammatory skin conditions nih.govpharmaexcipients.com.
Table 5: Delivery Efficiency of Trilayer Dissolving Microneedle Arrays
| Delivery Route | Achieved Efficiency |
|---|---|
| Intradermal Delivery | > 40% nih.govpharmaexcipients.com |
| Transdermal Delivery | > 50% nih.govpharmaexcipients.com |
Biological Carrier Systems (e.g., erythrocyte encapsulation)
The development of advanced drug delivery systems for this compound has explored the use of biological carriers to enhance therapeutic efficacy and prolong drug action. These systems utilize endogenous components or biocompatible vesicles to transport the drug within the body. Key research has focused on erythrocytes (red blood cells), liposomes, and various nanoparticles as potential carriers.
Erythrocyte Encapsulation
Erythrocytes, or red blood cells (RBCs), have emerged as a promising biological carrier system for this compound. The methodology leverages the natural ability of the erythrocyte membrane to be temporarily opened and then resealed under specific osmotic conditions, allowing for the encapsulation of drug molecules nih.gov. This approach aims to create a circulating bioreactor that provides a slow and sustained release of the active drug dovepress.comdaneshyari.com.
Mechanism of Encapsulation The primary method for encapsulating dexamethasone sodium phosphate (DSP) into erythrocytes is based on a process of reversible hypotonic hemolysis daneshyari.comnih.gov. This procedure involves several key steps:
Hypotonic Swelling: Autologous erythrocytes are exposed to a hypotonic solution, causing them to swell as water enters the cell daneshyari.com.
Pore Formation: The increased internal pressure leads to the formation of transient pores in the cell membrane dovepress.comnih.gov.
Drug Loading: Dexamethasone sodium phosphate, present in the surrounding medium, enters the erythrocyte through these pores daneshyari.com.
Resealing: The osmotic pressure is then restored by adding a hypertonic solution, which causes the pores to close and traps the DSP inside the cell daneshyari.com.
Washing: Non-encapsulated drug is removed by washing the loaded erythrocytes daneshyari.com.
Once encapsulated, the prodrug dexamethasone sodium phosphate is gradually converted by intra-erythrocytic enzymes, such as phosphatases, into its active form, dexamethasone. dovepress.comfrontiersin.org. Dexamethasone, being more lipophilic, can then diffuse slowly across the erythrocyte membrane into the bloodstream, providing a sustained therapeutic effect researchgate.net.
Research Findings Research has demonstrated the feasibility and reproducibility of encapsulating this compound in erythrocytes. Studies have focused on optimizing the loading efficiency and characterizing the in vivo behavior of these drug-loaded cells. An automated system, known as the EryDex System (EDS), has been developed to standardize this ex-vivo encapsulation process nih.govnih.gov.
Studies have shown that the amount of DSP encapsulated is dependent on the initial drug concentration in the loading solution and the process conditions nih.govbg.ac.rs. The integrity and fundamental properties of the erythrocytes are largely maintained after the encapsulation process daneshyari.comnih.gov.
| Initial DSP Loading Quantity (mg) | Mean DSP Encapsulated (mg) | Patient Population | Reference |
|---|---|---|---|
| 62.5 | 9.33 ± 1.40 | Ataxia Telangiectasia (AT) Patients | nih.gov |
| 125 | 19.41 ± 2.10 | Ataxia Telangiectasia (AT) Patients | nih.gov |
| 2.5 - 5 | 4.2 ± 0.27 | Healthy Volunteers | nih.gov |
| 15 - 20 | 16.9 ± 0.90 | Healthy Volunteers | nih.gov |
In Vivo Performance Pharmacokinetic studies in healthy volunteers have confirmed that DSP-loaded erythrocytes provide a sustained release of dexamethasone. After a single intravenous infusion, dexamethasone can be detected in the plasma for up to 35 days nih.govdaneshyari.com. The 24-hour in vivo recovery of the processed red blood cells is comparable to that of standard RBC products intended for transfusion, indicating that the encapsulation process has a minimal adverse impact on cell survival dovepress.comnih.govdaneshyari.com. The half-life of erythrocytes loaded with dexamethasone-21-phosphate has been reported to be approximately 23 days dovepress.com.
| Parameter | DSP-Loaded RBCs (15-20 mg DSP) | Control (Sham-loaded RBCs) | Reference |
|---|---|---|---|
| Mean 24-hour RBC Recovery | 77.9% ± 3.3% | 72.7% ± 10.5% | nih.govdaneshyari.com |
| Mean RBC Life Span (T50) | 84.3 ± 8.3 days | 88.9 ± 6.2 days | nih.govdaneshyari.com |
Other Biological and Biocompatible Carrier Systems
Beyond erythrocytes, research has extended to other biological and biocompatible carriers for this compound delivery, including liposomes and various types of nanoparticles.
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate hydrophilic drugs like this compound in their aqueous core nih.govresearchgate.net. Liposomes are advantageous due to their biocompatibility and ability to be functionalized for targeted delivery nih.govwjarr.com. Research has explored different liposomal formulations, including the use of charged lipids or polyethylene (B3416737) glycol (PEG) to influence stability and drug release kinetics nih.govresearchgate.net.
Nanoparticles: Nanotechnology offers diverse platforms for this compound delivery researchgate.net.
Mesoporous Silica Nanoparticles (MSNs): These particles have a high surface area and tunable pores, allowing for efficient drug loading and controlled release explorationpub.comexplorationpub.com. Surface functionalization, for instance with amino groups, can enhance drug adsorption and provide sustained release profiles researchgate.netexplorationpub.com.
Chitosan (B1678972) Nanoparticles: Due to the water-soluble nature of this compound, encapsulation efficiency can be low. To overcome this, bovine serum albumin (BSA) has been used to improve drug loading within chitosan nanoparticles by acting as a bridge between the polymer and the drug nih.gov.
Gold Nanoparticles (AuNPs): AuNPs have been investigated as carriers due to their high biocompatibility and well-understood surface chemistry. Functionalized AuNPs have shown efficient loading of dexamethasone and can provide a continuous release of the bioactive molecule researchgate.net.
Peptide Conjugates: Dexamethasone has been conjugated with peptides that can self-assemble into nanoparticles. This "self-drug" delivery system allows for a high drug payload and sustained release dovepress.com.
Preclinical Models and Methodological Innovations in Dexamethasone Phosphate Research
In Vitro Cellular and Biochemical Assays
In vitro models provide a controlled environment to investigate the direct effects of dexamethasone (B1670325) phosphate (B84403) on specific cell types and biochemical pathways, free from the complexities of systemic biological systems.
Studies on Cell Differentiation and Mineralization
Dexamethasone phosphate is a well-established inducer of osteogenic differentiation in various cell types, a property extensively studied in vitro.
MDPC-23 Cells and Osteoblast Cell Lines: Studies on osteoblast-like cells derived from human alveolar bone have demonstrated that dexamethasone enhances osteogenic efficacy. While it may decrease cell proliferation, it significantly increases alkaline phosphatase (ALP) activity and matrix mineralization, indicating a promotion of differentiation nih.gov.
Mesenchymal Stem Cells (MSCs): Dexamethasone is a key component of osteogenic differentiation media for MSCs. It has been shown to upregulate the expression of key osteogenic transcription factors such as RUNX2 and enhance the production of extracellular matrix proteins like type I collagen mdpi.com. Studies have also shown that nanoparticles loaded with dexamethasone can increase the expression of osteogenic-related genes in human bone marrow stem cells mdpi.com. In human periodontal ligament cells, increasing concentrations of dexamethasone were found to reduce cellular viability but increase ALP activity and mineralization, with an optimal concentration promoting the most vigorous differentiation researchgate.net.
The following table summarizes findings on cell differentiation and mineralization:
| Cell Type | Effect of this compound | Molecular Markers |
| Osteoblast-like cells (human alveolar bone) | Increased differentiation and matrix mineralization; decreased proliferation nih.gov. | Increased Alkaline Phosphatase (ALP) activity nih.gov. |
| Mesenchymal Stem Cells (MSCs) | Promotes osteogenic differentiation mdpi.com. | Upregulation of RUNX2 and COL1A1 mdpi.com. |
| Human Periodontal Ligament Cells | Promotes differentiation and mineralization; reduces cellular viability researchgate.net. | Increased ALP activity; increased expression of osteogenic and apoptosis-related genes researchgate.net. |
Receptor Binding and Signaling Pathway Analysis
The molecular mechanisms of this compound are elucidated through the analysis of its interaction with glucocorticoid receptors and the subsequent modulation of intracellular signaling pathways.
Glucocorticoid Receptor (GR) Signaling: Dexamethasone acts by binding to the intracellular glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene transcription. This can involve the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α patsnap.com. In KSHV-transformed cells, dexamethasone treatment was shown to activate GR signaling, leading to an increase in GR phosphorylation and the expression of the downstream target GILZ nih.gov.
PI3K/AKT and MAPK/JNK Pathways: Dexamethasone's anti-inflammatory effects involve interference with key signaling pathways, including NF-κB, MAPK, and JNK patsnap.com. In KSHV-transformed cells, pathway analysis revealed that dexamethasone treatment affects inflammatory pathways, including positive regulation of PI3K signaling nih.gov.
Inhibition of T-Cell Receptor Signaling: In activated T lymphocytes, dexamethasone has been shown to inhibit the early steps of T-cell receptor (TCR) signal transduction. This includes preventing the intracellular calcium increase that typically follows TCR/CD3 aggregation and decreasing the production of inositol phosphates nih.gov. This effect is specific to the TCR signaling pathway and requires binding to the intracellular glucocorticoid receptor and de novo protein synthesis nih.gov.
Biomembrane Interaction Studies
The interaction of this compound with cellular membranes is a critical aspect of its biological activity.
Model Membrane Studies: The effect of this compound on dimyristoylphosphatidylcholine (DMPC) membranes has been studied using Langmuir films and vesicles. These studies indicate that this compound can penetrate and alter the mechanical properties of DMPC membranes mdpi.comresearchgate.netnih.gov. Specifically, it induces the formation of aggregates in DMPC films but does so without disturbing the liquid expanded/liquid condensed phase transition and reflectivity mdpi.comnih.gov. Vesicle shape fluctuation analysis has shown that the adsorption of this compound on giant unilamellar vesicles (GUVs) of DMPC decreases membrane deformability mdpi.comresearchgate.netnih.gov. Insertion experiments have demonstrated that this compound can penetrate membranes even at high lipid packings mdpi.comresearchgate.netnih.gov.
In Vivo Animal Models of Disease and Immunomodulation
In vivo animal models are indispensable for understanding the systemic effects of this compound in a complex biological environment, including its immunomodulatory and anti-inflammatory actions in various disease states.
Rodent Models (e.g., mice, rats) for Systemic and Organ-Specific Studies
Rodent models are the most commonly used systems for in vivo evaluation of this compound.
Inflammatory and Autoimmune Disease Models:
Rat Model of Rheumatoid Arthritis: The pharmacokinetics of dexamethasone have been studied in a rat model of collagen-induced arthritis. This model is used to test whether the inflammatory processes alter the clearance and distribution of the drug compared to healthy controls nih.gov.
Mouse Model of Ulcerative Colitis: In a TNBS-induced ulcerative colitis model in BALB/c mice, dexamethasone-loaded nanoparticles were shown to regulate macrophage polarization at the site of inflammation, promoting an anti-inflammatory effect nih.gov.
Mouse Model of Lupus: In the MRL/MpJ-Fas lpr/lpr (Lpr) mouse model of autoimmune disease, dexamethasone demonstrated an ameliorative effect on the development of autoimmune lung injury and mediastinal fat-associated lymphoid clusters mdpi.com.
Mouse Model of Allergic Airway Inflammation: In a mouse model of ovalbumin-induced allergic airway inflammation, the immunomodulatory effects of dexamethasone were investigated, showing a reduction in pulmonary inflammation nih.govnih.gov.
Rat Model of Cytokine Release Syndrome: The anti-inflammatory and immunomodulatory effects of dexamethasone have been characterized in LPS-challenged rats, which serve as a model for cytokine release syndrome researchgate.net.
Immunomodulation Studies:
Rat Model of Immunodeficiency: Dexamethasone has been used to induce lymphoid organ atrophy in a rat model of immunodeficiency to study the effects of other potential therapeutic agents researchgate.net.
Rabbit Model of Immunosuppression: A model of immunosuppression in rabbits has been characterized using this compound, based on changes in lymphocyte subset distribution and proliferative capacity researchgate.net.
Organ-Specific Studies:
Mouse Testis and Adrenal Gland: Studies in male mice have investigated the histological effects of dexamethasone on the adrenal gland and testis, noting that it can induce alterations in these tissues curresweb.com.
Rat Liver: The transcriptional responses to dexamethasone in the rat liver have been analyzed, revealing dose-dependent effects on genes related to inflammation and metabolism frontiersin.org.
The table below provides a summary of rodent models used in this compound research:
| Animal Model | Disease/Condition Modelled | Key Research Focus |
| Lewis Rats | Rheumatoid Arthritis (Collagen-Induced) | Pharmacokinetics in an inflammatory state nih.gov. |
| BALB/c Mice | Ulcerative Colitis (TNBS-Induced) | Macrophage polarization and anti-inflammatory effects nih.gov. |
| MRL/MpJ-Fas lpr/lpr Mice | Autoimmune Disease (Lupus-like) | Amelioration of lung injury and lymphoid cluster development mdpi.com. |
| BALB/c Mice | Allergic Airway Inflammation (Ovalbumin-Induced) | Immunomodulatory effects on pulmonary inflammation nih.govnih.gov. |
| Rats | Cytokine Release Syndrome (LPS-Challenged) | Anti-inflammatory and immunomodulatory effects researchgate.net. |
| Rats | Immunodeficiency (Dexamethasone-Induced) | Lymphoid organ atrophy researchgate.net. |
| Mice | Organ-Specific Histology | Effects on adrenal gland and testis structure curresweb.com. |
Large Animal Models (e.g., rabbits, sheep, guinea pigs) for Specific Organ Research
Large animal models are instrumental in preclinical research on this compound, offering physiological and anatomical similarities to humans that are crucial for studying specific organ systems.
Ocular Research in Rabbits: Rabbits are frequently utilized in ophthalmic research due to the size of their eyes, which allows for easier surgical manipulation and sample collection. Studies have investigated the efficacy of dexamethasone sodium phosphate in treating experimental uveitis. In one such study, uveitis was induced in rabbits, and they were subsequently treated with various regimens of a dexamethasone sodium phosphate delivery system. nih.gov The research evaluated efficacy by observing the reduction of inflammation in posterior eye tissues, including the vitreous, choroid, and retina. nih.gov Higher dose regimens demonstrated a more rapid and significant resolution of inflammation. nih.gov Further pharmacokinetic studies in rabbits have focused on characterizing the behavior of dexamethasone implants in the vitreous humor, quantifying drug concentration over time using methods like HPLC-MS/MS. arvojournals.org
Immunosuppression Models in Rabbits and Sheep: The immunosuppressive effects of this compound are a key area of research. A rabbit model has been characterized to study dexamethasone-induced immunosuppression by analyzing changes in lymphocyte subsets, their proliferative capacity, and neutrophil activity following administration of this compound. nih.gov This model is valuable for understanding the short-term immunosuppressive effects of the compound. nih.gov Similarly, sheep have been used to develop a dexamethasone challenge model to evaluate how feed additives might mitigate immunosuppressive effects. nih.gov In these studies, twice-daily injections of dexamethasone were used to induce immunosuppression, and various physiological and immunological parameters were measured, including complete blood counts and skin induration responses. nih.gov
Brain and Lung Research in Sheep and Mice: In sheep, dexamethasone treatment has been shown to affect the brain, specifically by altering the developmental pattern of the NMDA receptor in newborn lambs, leading to a decrease in the apparent number of receptors. nih.gov While not a large animal, mouse models have also been employed to study the effects of dexamethasone on lung injury in the context of autoimmune disease, where the drug was shown to reduce mononuclear cell accumulation and restore normal alveolar morphology. mdpi.com
| Animal Model | Organ/System of Interest | Research Focus | Key Findings |
|---|---|---|---|
| Rabbit | Eye (Ocular) | Treatment of experimental uveitis nih.gov | Dose-dependent reduction in inflammation in vitreous, choroid, and retina. nih.gov |
| Rabbit | Immune System | Characterization of immunosuppression nih.gov | Changes in lymphocyte distribution and reduced neutrophil activity. nih.gov |
| Sheep | Immune System | Development of an immune challenge model nih.gov | Demonstrated dexamethasone-induced immunosuppression and its partial mitigation by feed additives. nih.gov |
| Guinea Pig & Sheep | Inner Ear | Comparative pharmacokinetics nih.gov | Inner ear drug exposure was 17- to 27-fold lower in sheep than in guinea pigs. nih.gov |
| Sheep | Brain | Neurodevelopmental effects nih.gov | Decreased the apparent number of NMDA receptors in newborn lambs. nih.gov |
Invertebrate Models for Immunosuppression and Infection (e.g., Galleria mellonella larvae)
The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable invertebrate model for studying the interplay between immunosuppression and microbial infection. This model is advantageous due to its low cost, ethical acceptability, and an innate immune system that shares structural and functional similarities with the innate immune system of vertebrates.
Research has demonstrated that dexamethasone 21-phosphate can effectively induce immunosuppression in G. mellonella larvae. rsc.org This immunosuppressive effect makes the larvae more susceptible to infections by pathogens that might otherwise have low virulence in this model, such as clinical isolates of Escherichia coli and Klebsiella pneumoniae. rsc.orgrsc.org Studies have shown that treating the larvae with dexamethasone 21-phosphate enhances the lethality of these bacterial infections in a manner that is dependent on both the drug dose and the bacterial inoculum size. rsc.org
The mechanism behind this enhanced susceptibility is linked to the impairment of the larvae's cellular immune response. Dexamethasone has been found to inhibit the phagocytic activity of the larval immune cells, known as haemocytes. rsc.orgrsc.org This inhibition of phagocytosis allows for the proliferation of bacteria within the larvae, leading to a more severe infection and increased mortality. rsc.org Furthermore, prior exposure to dexamethasone 21-phosphate has been shown to reduce the in vivo efficacy of antibiotics like ceftazidime. rsc.org The successful application of an immunosuppressant like this compound broadens the utility of the G. mellonella model, enabling the study of a wider range of human pathogens and treatment strategies in an in vivo setting. rsc.org
Models for Studying Blood-Brain Barrier and Vascular Permeability
Preclinical models, particularly those using rats, are crucial for investigating the effects of dexamethasone on the blood-brain barrier (BBB) and vascular permeability, especially in the context of brain tumors. These models have demonstrated that dexamethasone can effectively reduce the vascular permeability associated with conditions like glioma.
In rat models of brain tumors (e.g., implanted 9L glioma), dexamethasone has been shown to suppress the increased vascular permeability that leads to peritumoral edema. researchgate.net This effect is dose-dependent and is mediated through the glucocorticoid receptor. researchgate.net The mechanism of action involves the inhibition of vascular permeability factor (VPF), also known as vascular endothelial growth factor (VEGF). researchgate.net Dexamethasone appears to work through two primary pathways: it reduces the expression of VPF by the tumor cells and diminishes the response of the vasculature to permeability factors secreted by the tumor. researchgate.net
Further studies using focused ultrasound (FUS) in combination with microbubbles to temporarily open the BBB in healthy rats have explored the modulating effects of dexamethasone. Research has shown that post-sonication administration of dexamethasone alters the dynamics of vascular permeability. Specifically, it leads to a significantly greater and faster reduction in the transfer constant (Ktrans), a measure of permeability, compared to saline-treated controls. researchgate.net This suggests that dexamethasone can help to control the duration of BBB opening and potentially mitigate inflammation-induced tissue damage following such procedures. researchgate.net These models are vital for understanding how dexamethasone modulates vascular integrity in both pathological and therapeutically induced states of increased BBB permeability.
Advanced Analytical and Spectroscopic Techniques
Chromatography-Mass Spectrometry for Compound Quantification
Chromatography coupled with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the sensitive and specific quantification of this compound and its active metabolite, dexamethasone, in various biological matrices.
This technique is essential for pharmacokinetic studies, enabling the precise measurement of drug concentrations in complex samples like plasma and inner ear perilymph. nih.gov A typical LC-MS/MS assay involves a sample preparation step, often protein precipitation, followed by chromatographic separation on a C18 column. nih.gov Gradient elution with a mobile phase, such as a mixture of ammonium acetate and methanol, is used to resolve dexamethasone, dexamethasone sodium phosphate, and an internal standard. nih.gov Detection is commonly achieved using electrospray ionization in the positive mode (ESI+). nih.gov
The validation of these methods demonstrates high sensitivity, with limits of quantification often reaching as low as 0.5 µg/L. nih.gov The assays exhibit excellent linearity over a wide concentration range and show high precision and accuracy, with intra- and inter-day coefficients of variation typically below 10%. nih.gov The rapid analysis time, often with run times of just a few minutes per sample, makes this technique highly efficient for processing large numbers of samples in clinical and preclinical studies. dergipark.org.tr
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Chromatographic Column | C18 reverse-phase | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Limit of Quantification (LOQ) | ~0.5 µg/L in plasma and perilymph | nih.gov |
| Linear Range | 0.5 - 500 µg/L | nih.gov |
| Precision (CV%) | <10% | nih.gov |
| Accuracy (Bias) | < ±10% | nih.gov |
Spectroscopic Methods for Molecular Interaction Analysis (e.g., Fluorescence Quenching, UV-Vis Spectroscopy, Circular Dichroism)
Spectroscopic techniques are powerful tools for elucidating the molecular interactions between this compound and biological macromolecules, such as proteins. These methods provide insights into binding mechanisms, conformational changes, and the thermodynamic forces driving these interactions.
Fluorescence Quenching and UV-Vis Spectroscopy: The interaction between dexamethasone sodium phosphate (DEX-P) and proteins like bovine serum albumin (BSA) has been extensively studied using fluorescence spectroscopy. rsc.org BSA has intrinsic fluorescence due to its tryptophan residues, which can be "quenched" or decreased upon binding with a ligand like DEX-P. rsc.orgresearchgate.net Studies have shown that DEX-P quenches the fluorescence of BSA through a static quenching mechanism, indicating the formation of a ground-state complex between the drug and the protein. rsc.orgrsc.org By analyzing the fluorescence quenching at different temperatures, key thermodynamic parameters can be calculated. For the DEX-P–BSA interaction, the negative values for enthalpy change (ΔH) and entropy change (ΔS) suggest that van der Waals forces and hydrogen bonding are the primary forces driving the association. rsc.org UV-Vis absorption spectroscopy can corroborate these findings by detecting changes in the protein's microenvironment upon drug binding. rsc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze changes in the secondary structure of a protein upon ligand binding. nih.gov A CD spectrum provides information about the protein's alpha-helix, beta-sheet, and random coil content. harvard.edu In studies of the DEX-P and BSA interaction, CD spectra have revealed that the binding of DEX-P induces conformational changes in the BSA molecule, indicating that the interaction alters the protein's secondary structure. rsc.orgrsc.org The analysis showed a decrease in the α-helical content of BSA, suggesting a partial unfolding of the protein's backbone upon forming a complex with this compound. rsc.org
| Parameter | Value | Method | Interpretation |
|---|---|---|---|
| Binding Constant (Ka) at 298 K | 2.239 × 104 L mol−1 | Fluorescence Quenching | Indicates a strong binding affinity between DEX-P and BSA. rsc.org |
| Enthalpy Change (ΔH) | -161.0 kJ mol−1 | Fluorescence Quenching | Negative values suggest van der Waals forces and hydrogen bonds are the main driving forces. rsc.org |
| Entropy Change (ΔS) | -468.0 J mol−1 K−1 | Fluorescence Quenching | |
| Binding Distance (r) | 1.23 nm | Förster Resonance Energy Transfer (FRET) | The short distance allows for high probability of energy transfer, confirming static quenching. rsc.orgrsc.org |
| Conformational Change | Decrease in α-helical content | Circular Dichroism | Binding of DEX-P alters the secondary structure of BSA. rsc.orgrsc.org |
Ultrasonic and Electromagnetic Field Techniques for Molecular Dynamics and Self-Association
Ultrasonic and electromagnetic field techniques offer unique insights into the molecular dynamics and self-association behavior of this compound in aqueous solutions. These methods probe the structural and dynamic characteristics of molecules and their aggregates.
Ultrasonic relaxation spectroscopy has been employed to study aqueous solutions of dexamethasone sodium phosphate in the MHz frequency range. wikipedia.org These studies have revealed a distinct relaxation process that is dependent on the concentration and temperature of the solution. wikipedia.org The behavior of the relaxation frequency and amplitude with increasing concentration indicates that the dominant process is a self-association mechanism, where individual this compound molecules aggregate. wikipedia.orgnih.gov The results suggest that above a certain concentration (e.g., 2.82 mM), a dimerization process occurs, driven by hydrophobic interactions. nih.gov
The combined use of ultrasonic and electromagnetic fields can further probe these molecular dynamics. By studying ultrasonically induced birefringence, researchers can analyze the rotational diffusion of the this compound aggregates. researchgate.net The transient and stationary birefringence signals are studied as a function of solution concentration, temperature, and ultrasound properties (frequency and intensity). nih.govresearchgate.net This analysis provides information on the hydrodynamic size of the aggregates and the interplay between permanent and induced dipoles. researchgate.net The data from these experiments, often fitted with a stretched exponential law, indicate the polydispersive nature of the self-aggregated molecular structures, providing a deeper understanding of the complex molecular behavior of this compound in solution. nih.govresearchgate.net
Capillary Electrophoresis for Binding Studies
Capillary electrophoresis (CE) has emerged as a valuable technique for investigating the binding interactions of this compound with plasma proteins, offering advantages such as low sample consumption, short analysis times, and high separation efficiency researchgate.net. This method is particularly useful in high-throughput screening of drug-protein binding during the early stages of drug discovery researchgate.net.
One of the primary applications of CE in this context is the study of this compound's interaction with serum albumins, the most abundant plasma proteins to which many drugs exhibit a high affinity researchgate.net. The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is free to cross biological membranes and exert its therapeutic effect researchgate.net.
A specific CE method, known as capillary electrophoresis/frontal analysis (CE/FA), has been successfully employed to quantify the binding of dexamethasone sodium phosphate to bovine serum albumin (BSA) and human serum albumin (HSA) researchgate.net. In this approach, the free drug concentration is determined from the height of the frontal peak, which is then used to calculate the percentage of the protein-bound drug researchgate.net.
Studies using CE/FA under simulated physiological conditions (pH 7.4) have enabled the determination of key binding parameters, including the number of binding sites (n) and the binding constant (K_a) researchgate.net. Research has indicated that dexamethasone has multiple binding sites on HSA. One study identified four distinct binding constants for dexamethasone with HSA, calculated through multivariate regression to be 5.558 x 10¹ M⁻¹, 2.158 x 10⁴ M⁻¹, 7.312 x 10³ M⁻¹, and 2.043 x 10³ M⁻¹ quincetx.com. Another analysis, assuming two types of binding sites, reported a binding constant of 3.539 x 10³ M⁻¹ for one site and an average of 1.234 x 10³ M⁻¹ for the other three quincetx.com. A simpler model yielded an average binding constant of 1.05 x 10³ M⁻¹ across four sites quincetx.com. These findings highlight the detailed insights into drug-protein interactions that can be achieved with CE.
Table 1: Binding Constants of Dexamethasone with Human Serum Albumin (HSA) Determined by Capillary Electrophoresis
| Analysis Method | Binding Site | Binding Constant (K_a) (M⁻¹) |
| Multivariate Regression | Site 1 | 5.558 x 10¹ |
| Site 2 | 2.158 x 10⁴ | |
| Site 3 | 7.312 x 10³ | |
| Site 4 | 2.043 x 10³ | |
| Multiple Equilibrium Theory | One Site | 3.539 x 10³ |
| Average of Three Other Sites | 1.234 x 10³ | |
| Klotz Equation | Average of Four Sites | 1.05 x 10³ |
The data generated from CE binding studies are often compared with those obtained from established methods like equilibrium dialysis. While some differences may be observed, CE/FA has been shown to be a comparable and often more efficient alternative researchgate.net. The observed interspecies differences in the binding of drugs to albumins underscore the importance of using species-relevant proteins in these preclinical assessments researchgate.net.
Computational and In Silico Modeling Approaches
Molecular docking and 3D modeling are powerful in silico tools used to predict and analyze the binding of this compound to its protein targets at a molecular level. These computational methods provide insights into the binding affinity, orientation, and specific interactions between the drug and its receptor, which are crucial for understanding its mechanism of action and for the rational design of new drug candidates.
The primary target for dexamethasone is the glucocorticoid receptor (GR), a nuclear receptor that regulates gene transcription nih.gov. Molecular docking studies have been instrumental in elucidating the interaction between dexamethasone and the ligand-binding domain (LBD) of the GR. These studies have shown that dexamethasone binds snugly within a hydrophobic pocket of the GR-LBD proquest.com. The binding is stabilized by a network of interactions, including hydrogen bonds with specific amino acid residues such as Arginine 611, Glutamine 570, and Asparagine 564 nih.gov.
In silico analyses have demonstrated a strong binding affinity of dexamethasone for the glucocorticoid receptor. One study reported a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol for the dexamethasone-GR complex nih.gov. Molecular dynamics (MD) simulations further support the stability of this complex over time researchgate.netnih.gov. These simulations have shown that the dexamethasone-GR complex reaches relative stability, confirming a stable and favorable binding interaction researchgate.net.
Beyond the glucocorticoid receptor, molecular docking has been used to investigate the interaction of dexamethasone with other proteins. For instance, the binding of dexamethasone to CYP3A4, an important enzyme in drug metabolism, has been studied using Molegro Virtual Docker researchgate.net. The results indicated a bond energy of -60.81 for the best cluster, suggesting a stable interaction researchgate.net.
Table 2: In Silico Docking and Binding Energy of Dexamethasone with Protein Targets
| Protein Target | Docking Score | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Glucocorticoid Receptor | -14.7 | -147.48 | ASN564, THR739, GLN642, ARG611 |
| CYP3A4 | - | -60.81 (bond energy) | - |
These computational approaches are not only used to understand existing drug-protein interactions but also to explore potential new applications. For example, in the context of COVID-19, molecular docking was employed to study the binding of dexamethasone to SARS-CoV-2 main protease (Mpro) and Interleukin-6 (IL-6) quincetx.comnih.gov. While dexamethasone showed a stronger affinity for its primary target, the glucocorticoid receptor, these studies demonstrated its potential to bind to viral and host receptors, providing a molecular basis for its therapeutic effects in severe cases of the disease nih.gov.
Pharmacokinetic (PK) modeling and simulation are essential computational tools for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. These models help in understanding the time course of the drug's concentration in the body and in predicting its behavior under various physiological and pathological conditions.
Population pharmacokinetic models are frequently used to analyze data from clinical studies and to identify sources of variability in drug response among individuals. For this compound, population PK analyses have been conducted using data from studies involving different routes of administration, such as intramuscular (IM) and oral (PO) researchgate.netproquest.comnih.gov. These studies typically employ a two-compartment model to describe the drug's disposition in the body researchgate.netproquest.comnih.gov. The models are often developed using software like NONMEM (Nonlinear Mixed-Effects Modeling) researchgate.netproquest.comnih.gov.
A study in healthy nonpregnant Indian women who received a single 6 mg dose of this compound either orally or intramuscularly reported the following typical pharmacokinetic parameters: a clearance (CL/F_IM) of 9.29 L/h, a steady-state volume of distribution (Vss/F_IM) of 56.4 L, an IM absorption constant (ka_IM) of 0.460 1/h, and an oral absorption constant (ka_PO) of 0.936 1/h researchgate.netproquest.comnih.gov. These parameters are crucial for understanding how the drug is handled by the body and for optimizing dosing regimens.
Table 3: Population Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit |
| Clearance (CL/F_IM) | 9.29 | L/h |
| Steady-State Volume of Distribution (Vss/F_IM) | 56.4 | L |
| Intramuscular Absorption Constant (ka_IM) | 0.460 | 1/h |
| Oral Absorption Constant (ka_PO) | 0.936 | 1/h |
Physiologically based pharmacokinetic (PBPK) modeling is another powerful simulation approach that integrates in vitro data with physiological information to predict drug concentrations in various tissues. PBPK models have been developed for dexamethasone to simulate its pharmacokinetic profiles in different populations, including patients with liver disease researchgate.netresearchgate.netscienceopen.comresearchgate.net. These models can account for physiological changes that may affect drug disposition, such as altered plasma protein concentrations and liver function researchgate.netscienceopen.com. Simulations using PBPK models have predicted a decrease in dexamethasone clearance and an increase in plasma concentrations in patients with liver disease, providing a rationale for potential dose adjustments in this population researchgate.net.
Pharmacokinetic simulations are also valuable for novel drug delivery systems. For instance, the pharmacokinetics of dexamethasone sodium phosphate encapsulated in erythrocytes has been characterized using a simplified two-compartment model quincetx.comnih.gov. Monte Carlo simulations based on this model showed a rapid peak concentration followed by sustained release of dexamethasone over 20-30 days, with no drug accumulation upon once-monthly dosing quincetx.com.
Disease Specific Research Applications of Dexamethasone Phosphate
Inflammation and Autoimmune Disorders
Dexamethasone (B1670325) phosphate (B84403) is a cornerstone in the research of rheumatoid arthritis (RA) and other inflammatory joint diseases due to its potent anti-inflammatory and immunosuppressive properties. nih.gov Research has demonstrated that liposomal formulations of dexamethasone phosphate can significantly improve its efficacy in treating experimental adjuvant arthritis in rats. nih.gov These liposomal delivery systems have been shown to achieve higher and more sustained concentrations of the drug in plasma, synovial membrane, spleen, and liver compared to the free form of the compound. nih.gov This enhanced delivery leads to a more significant reduction in arthritis symptoms, including decreased arthritis scores, paw volume, erythrocyte sedimentation rate (ESR), and white blood cell count. nih.gov
Histological analysis of joints in animal models treated with liposomal this compound reveals reduced inflammation and joint destruction. nih.gov The mechanism behind this therapeutic effect is associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are key mediators in the pathogenesis of RA. nih.govfrontiersin.org In some RA models, the combination of dexamethasone with melittin has demonstrated a synergistic effect, leading to a significant reduction in pro-inflammatory cytokines and improvement in the pathological status of the affected joints. frontiersin.org Furthermore, research into polymerized stealth liposomes as a delivery vehicle for dexamethasone has shown they can accumulate preferentially in inflamed joints, suppressing pro-inflammatory cytokine levels in joint tissues and alleviating the progression of RA. rsc.org Studies have also explored the use of albumin-binding peptide modified liposomes to actively target dexamethasone to inflamed joints, which has been shown to reduce joint swelling and levels of inflammatory factors more effectively than free dexamethasone. nih.gov
| Delivery System | Key Findings | Impact on Inflammatory Markers |
|---|---|---|
| Liposomal this compound | Significantly relieved arthritis symptoms in rats; higher and prolonged drug levels in plasma and synovial membrane. nih.gov | Reduced IL-1β and IL-6 production by peritoneal macrophages. nih.gov |
| Polymerized Stealth Liposomes with Dexamethasone | Preferential accumulation in inflamed joints; reduced joint swelling and cartilage erosion. rsc.org | Suppressed levels of TNF-α and IL-1β in joint tissues. rsc.org |
| Dexamethasone with Melittin | Synergistic efficacy in reducing joint inflammation and improving joint pathology. frontiersin.org | Significantly reduced TNF-α, IL-1β, and IL-6 levels. frontiersin.org |
| Albumin-Binding Peptide Modified Liposomes | Enhanced targeting to inflamed joints; reduced joint swelling. nih.gov | Significant reduction in inflammatory factor levels. nih.gov |
In the context of gastrointestinal inflammatory conditions such as ulcerative colitis (UC), research has explored novel delivery systems for this compound to enhance its therapeutic effects while minimizing systemic exposure. One such approach involves the use of erythrocytes to deliver dexamethasone 21-phosphate. A randomized, double-blind, sham-controlled study in patients with steroid-dependent ulcerative colitis demonstrated that this method allowed for the withdrawal of oral steroids in a majority of patients while maintaining clinical remission. nih.gov This erythrocyte-mediated delivery system was associated with a reversal of steroid-related adverse events in a significant number of patients. nih.gov
Another area of investigation focuses on pH-sensitive lipid calcium phosphate core-shell nanoparticles for the co-delivery of dexamethasone and dexamethasone sodium phosphate. tandfonline.comnih.gov This system is designed to regulate macrophage polarization in the inflammatory microenvironment of UC. tandfonline.comnih.gov In experimental colitis models, these nanoparticles have been shown to sequentially release dexamethasone and its phosphate salt. tandfonline.comnih.gov This sequential release first creates a microenvironment conducive to M2 macrophage polarization and then inhibits the production of pro-inflammatory cytokines by M1 macrophages by targeting the nuclear factor kappa-B (NF-κB) pathway. tandfonline.comnih.gov This targeted approach aims to accelerate the remission of UC symptoms by modulating the local immune response. tandfonline.comnih.gov However, it is also noted in some research that dexamethasone treatment could potentially exacerbate the onset and severity of DSS-induced colitis in mice by potentiating mucosal inflammatory macrophage and neutrophil infiltration. mdpi.com This effect was linked to the upregulation of mTOR signaling in intestinal epithelial cells. mdpi.com
| Delivery System/Model | Key Research Findings | Mechanism of Action |
|---|---|---|
| Erythrocyte-Mediated Delivery of Dexamethasone 21-Phosphate | Allowed withdrawal of oral steroids and reversal of steroid-related adverse events in patients with steroid-dependent UC. nih.gov | Maintained clinical remission with lower systemic steroid exposure. nih.govmedpath.com |
| Lipid Calcium Phosphate Nanoparticles | Sequentially released dexamethasone and its phosphate salt in the acidic UC microenvironment. tandfonline.comnih.gov | Regulated macrophage polarization towards an anti-inflammatory M2 phenotype by inhibiting the NF-κB pathway in M1 macrophages. tandfonline.comnih.gov |
| DSS-Induced Colitis Mouse Model | Dexamethasone exacerbated colitis and potentiated mucosal inflammatory cell infiltration. mdpi.com | Upregulated mTOR signaling in intestinal epithelial cells. mdpi.com |
The immunological basis of this compound's efficacy in allergic and hypersensitivity reactions is an active area of research. Glucocorticoids like dexamethasone are known to exert their anti-allergic effects through broad actions on gene expression. nih.gov A key target in this process is Mitogen-activated protein kinase phosphatase-1 (MKP-1), which functions to inhibit pro-inflammatory signaling pathways. nih.gov Studies in mouse models of acute allergic reactions have shown that the anti-inflammatory effects of dexamethasone are largely dependent on the presence of MKP-1. nih.gov In wild-type mice, dexamethasone significantly reduced ovalbumin-induced paw edema and attenuated the expression of multiple inflammatory factors, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various interleukins (IL-1β, IL-6, IL-13). nih.gov In contrast, these effects were abolished in MKP-1 deficient mice, highlighting the critical role of this phosphatase in mediating the anti-allergic actions of dexamethasone. nih.gov
Hypersensitivity reactions to corticosteroids themselves can be categorized into immediate (Type I, IgE-mediated) and delayed (Type IV, T-cell mediated) reactions. actasdermo.org Immediate reactions, such as urticaria and anaphylaxis, are rare and typically occur minutes after exposure, often following intravenous administration. actasdermo.org Delayed reactions, most commonly allergic contact dermatitis, appear hours to days after exposure and are more frequent, particularly with topical application. actasdermo.org Research into the mechanisms of these reactions has identified that the metabolites of corticosteroids can act as determinants in cross-reactions between different corticosteroid molecules. actasdermo.org Systemic treatment with dexamethasone has been shown to abolish pleural and blood eosinophilia in animal models of allergic reactions, an effect correlated with the inhibition of eosinophil production in the bone marrow. sci-hub.se Local administration, on the other hand, appears to affect eosinophil recruitment and survival directly at the site of inflammation. sci-hub.se
Pulmonary and Respiratory Research
Studies in animal models of ALI have shown that dexamethasone can alleviate lung injury and pulmonary inflammation. nih.gov For instance, in a rat model of ALI supported by venovenous extracorporeal membrane oxygenation (VV ECMO), adjuvant treatment with dexamethasone led to a significant reduction in pulmonary edema, exudation, and levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the lungs and bronchoalveolar lavage fluid. nih.gov This research also indicated that dexamethasone protects alveolar epithelial cells by activating the Hippo/YAP signaling pathway, which promotes alveolar regeneration and differentiation of alveolar epithelial type II cells. nih.gov A meta-analysis of randomized controlled trials concluded that dexamethasone is an effective treatment for reducing all-cause mortality in patients with ARDS. researchgate.net
| Study Type | Key Findings | Investigated Mechanisms |
|---|---|---|
| Randomized Controlled Trial (Human) | Reduced duration of mechanical ventilation and overall mortality in moderate-to-severe ARDS. nih.gov | Modulation of pulmonary and systemic inflammation. clinicaltrials.gov |
| Animal Model (Rat ALI with VV ECMO) | Alleviated lung injury, pulmonary edema, and inflammation. nih.gov | Reduced levels of IL-6, IL-8, and TNF-α; activation of Hippo/YAP signaling pathway promoting alveolar regeneration. nih.gov |
| Systematic Review and Meta-Analysis | Significantly reduced all-cause mortality in ARDS patients. researchgate.net | Not specified in the provided search results. |
The role of this compound in chronic lung disease of prematurity (CLD), also known as bronchopulmonary dysplasia (BPD), is complex, with research indicating dissociated effects on inflammation and fibroproliferation. While early postnatal dexamethasone therapy has been investigated for its potential to lessen pulmonary inflammation in premature infants with respiratory distress syndrome, its impact on the fibrotic processes of CLD is a subject of concern. nih.gov Inflammation is a key factor in the multifactorial pathophysiology of BPD. vu.nl
Studies analyzing bronchoalveolar lavage (BAL) fluid from infants at risk of CLD have shown that while dexamethasone treatment effectively reduces inflammatory markers, such as interleukin-1β (IL-1β) levels and the number of inflammatory cells, it does not inhibit, and may even enhance, pulmonary fibroproliferation. ersnet.orgeur.nlnih.gov In these studies, the mitogenic activity of BAL fluid for fibroblasts was not reduced but rather increased after dexamethasone treatment. ersnet.orgnih.gov This increase in fibroblast proliferation correlated with a change in the levels of platelet-derived growth factor (PDGF)-BB, a potent mitogen for fibroblasts. ersnet.orgnih.gov This suggests that while dexamethasone downregulates inflammation, it may simultaneously promote the fibrotic response in the developing lungs of premature infants. ersnet.orgeur.nl These findings have led to the recommendation that dexamethasone be used with caution for the prevention of the fibrotic response in infants at risk for CLD. ersnet.orgnih.gov
| Parameter | Effect of Dexamethasone Treatment | Associated Research Findings |
|---|---|---|
| Pulmonary Inflammation | Reduced | Decreased IL-1β levels and inflammatory cell numbers in BAL fluid. ersnet.orgeur.nlnih.gov |
| Pulmonary Fibroproliferation | Not reduced, potentially enhanced | Increased mitogenic activity of BAL fluid for fibroblasts. ersnet.orgnih.gov |
| Platelet-Derived Growth Factor (PDGF)-BB | Correlated with changes in mitogenicity | Changes in fibroblast proliferation were linked to changes in PDGF-BB levels. ersnet.orgnih.gov |
| Collagen Synthesis (PIIINP levels) | No significant influence | Dexamethasone treatment did not affect N-terminal propeptide of collagen type III (PIIINP) levels. ersnet.orgnih.gov |
Pulmonary Vascular Responsiveness Research
This compound has been investigated for its effects on the pulmonary vasculature, particularly in the context of pulmonary hypertension and hypoxia-induced endothelial dysfunction. Research in this area has focused on its potential to induce reverse-remodeling effects and restore endothelial function.
In a rat model of monocrotaline-induced pulmonary hypertension, dexamethasone treatment was found to promote apoptosis in pulmonary arterial smooth muscle cells (PASMCs). This effect was evidenced by an increase in caspase 3 expression and DNA fragmentation. The pro-apoptotic effect of dexamethasone was associated with a reduction in the activation of NF-κB, a key transcription factor in inflammatory responses, and a subsequent decrease in the release of pro-inflammatory cytokines such as IL-6 and CXCL8 from PASMCs. These findings suggest that dexamethasone may contribute to the reverse remodeling of the pulmonary vasculature by inducing apoptosis and reducing inflammation in PASMCs.
Further research using organ-cultured rabbit intrapulmonary arteries has demonstrated that dexamethasone can prevent hypoxia-induced endothelial dysfunction. In this model, dexamethasone inhibited the impairments in endothelial-dependent relaxation, cGMP accumulation, and the increase in intracellular Ca2+ levels that are typically observed under hypoxic conditions. Notably, dexamethasone treatment was effective in restoring endothelial-dependent relaxation even when administered after the onset of hypoxic exposure. The protective effects of dexamethasone on the vascular endothelium are thought to involve the inhibition of inflammatory responses and apoptosis.
| Parameter | Effect of Dexamethasone Treatment | Associated Molecular Changes |
|---|---|---|
| Apoptosis of PASMCs | Increased | Increased caspase 3 expression and DNA fragmentation |
| NF-κB Activation | Reduced | - |
| Pro-inflammatory Cytokine Release (IL-6, CXCL8) | Reduced | - |
Ocular Disease Research
Anterior and Posterior Segment Inflammatory Diseases
This compound is a cornerstone in the management of non-infectious uveitis affecting both the anterior and posterior segments of the eye. Its potent anti-inflammatory properties are utilized to control inflammation, reduce cellular infiltration, and mitigate the associated complications that can lead to vision loss.
For anterior uveitis, topical administration of dexamethasone 0.1% is a common treatment approach to suppress inflammation in the anterior chamber. In cases of intermediate and posterior uveitis, where topical treatments are less effective, local administration through intravitreal injections or sustained-release implants is employed to achieve therapeutic concentrations in the posterior segment.
A significant advancement in the delivery of dexamethasone to the posterior segment is the development of a bioerodible, sustained-release intravitreal implant. This implant delivers dexamethasone directly into the vitreous cavity, providing prolonged anti-inflammatory effects and reducing the need for frequent injections. Clinical studies have demonstrated that this implant significantly improves intraocular inflammation and visual acuity in patients with non-infectious intermediate or posterior uveitis. Research in animal models of uveitis has shown that these implants effectively suppress severe ocular inflammation for over three months, preventing recurrent inflammatory episodes and their complications. Furthermore, the use of dexamethasone-loaded polyurethane implants in the anterior suprachoroidal space has been shown to prevent ocular inflammation in a rat model of endotoxin-induced uveitis by reducing inflammatory cell infiltration and inhibiting macrophage and microglial activation.
| Study Type | Model/Population | Key Findings | Reference |
|---|---|---|---|
| Clinical Trial | Patients with intermediate or posterior uveitis | Significant improvements in intraocular inflammation and visual acuity that persisted for six months. | |
| Animal Model | Animal models of posterior uveitis | Effective suppression of severe ocular inflammation for more than 3 months. | |
| Animal Model | Rat model of endotoxin-induced uveitis | Prevention of ocular inflammation, reduction of inflammatory cell infiltration, and inhibition of macrophage/microglial activation. |
Glucocorticoid-Induced Cataractogenesis: Molecular and Cellular Mechanisms in Lens Epithelial Cells
A significant area of research focuses on the adverse effect of glucocorticoids, including dexamethasone, on the lens, specifically the development of posterior subcapsular cataracts. The underlying mechanisms are complex and involve multiple molecular and cellular pathways within the lens epithelial cells (LECs).
One of the central mechanisms is the induction of apoptosis in LECs. Dexamethasone has been shown to induce apoptosis through both mitochondrial dysfunction and endoplasmic reticulum stress-mediated pathways. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c. This apoptotic process is also marked by cellular shrinkage, caspase activation, and DNA fragmentation. Interestingly, some studies suggest that dexamethasone-induced apoptosis in LECs may not involve oxidative mechanisms and may not be mediated through the classic glucocorticoid receptor.
Dexamethasone also influences the morphology and biological functions of LECs. It can cause an increase in the length, area, and granularity of these cells. These morphological changes may be linked to the inhibition of autophagy and can affect cell proliferation and differentiation. Furthermore, dexamethasone can induce epithelial-mesenchymal transition (EMT) in LECs, a process characterized by the expression of α-smooth muscle actin (α-SMA) and fibronectin, which contributes to lens opacification.
Other molecular mechanisms implicated in dexamethasone-induced cataractogenesis include the dysregulation of cytoskeletal proteins like vimentin and the inhibition of Na+/K+-ATPase function. Dexamethasone can downregulate vimentin protein levels, leading to cytoskeletal destabilization. It also suppresses the expression of the Na+/K+-ATPase α1 subunit, resulting in reduced enzyme activity and cellular edema.
| Cellular/Molecular Process | Effect of Dexamethasone | Key Mediators/Pathways |
|---|---|---|
| Apoptosis | Induction | Bax/Bcl-2 dysregulation, mitochondrial dysfunction, caspase activation |
| Cell Morphology | Increased cell size and granularity | Inhibition of autophagy |
| Epithelial-Mesenchymal Transition (EMT) | Induction | Increased α-SMA and fibronectin expression |
| Cytoskeletal Stability | Decreased | Downregulation of vimentin |
| Ion Homeostasis | Disrupted | Inhibition of Na+/K+-ATPase function |
Neurological and Neuroinflammatory Research
Cerebral Edema Associated with Brain Pathologies
This compound is frequently used in the management of cerebral edema, particularly vasogenic edema associated with brain tumors. Its mechanism of action in this context is attributed to its anti-inflammatory effects and its ability to stabilize cell membranes and reduce the formation of free radicals. By reducing inflammation and vascular permeability, dexamethasone can help to alleviate the swelling and subsequent compression of brain structures. It is also utilized in cases of spinal cord compression by tumors.
However, the efficacy of dexamethasone in cerebral edema from other causes is less clear and can be context-dependent. For instance, in a study involving a rat model of status epilepticus, treatment with dexamethasone sodium phosphate was found to unexpectedly exacerbate cerebral edema and brain injury. In this model, dexamethasone-treated rats exhibited worse cerebral edema, lower hippocampal volumes, and increased mortality compared to controls.
In the context of acute ischemic stroke, the role of dexamethasone is also debated. While one clinical study suggested that dexamethasone improved the level of consciousness in patients with acute ischemic stroke associated with brain edema, it did not significantly reduce the volume of the hypodense area on CT scans. Another study comparing magnesium sulphate to dexamethasone sodium phosphate for the treatment of brain edema in a cold-injury rat model found magnesium sulphate to be a more effective choice due to comparable efficacy and a better side-effect profile.
| Pathology | Model | Key Findings | Reference |
|---|---|---|---|
| Brain Tumors | Clinical Use | Counteracts the development of vasogenic edema. | |
| Status Epilepticus | Rat Model | Exacerbated cerebral edema and brain injury. | |
| Acute Ischemic Stroke | Clinical Study | Improved level of consciousness but did not reduce lesion volume. | |
| Cold-Induced Brain Injury | Rat Model | Comparable efficacy to magnesium sulphate in reducing edema. |
Microglial Activation and Neuroinflammatory Signaling
This compound exerts significant modulatory effects on microglial activation and neuroinflammatory signaling pathways, which are central to the pathology of many neurological disorders. Microglia, the resident immune cells of the central nervous system, can adopt different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.
Research has shown that dexamethasone can influence the polarization of microglia. In a study using BV-2 microglial cells, dexamethasone was found to promote IL-4-induced alternative activation (M2 polarization) by increasing the expression of M2 markers such as arginase 1 (Arg1) and FIZZ1. This effect was mediated through the STAT6/PPARγ signaling pathway, with dexamethasone acting on PPARγ.
Conversely, other studies have indicated that high-dose dexamethasone may have a more pronounced inhibitory effect on M2 microglia. In a model of traumatic brain injury, high-dose dexamethasone was found to inhibit both M1 and M2 microglia, with a greater suppressive effect on the anti-inflammatory M2 phenotype. This inhibition was mediated through the GR/JAK1/STAT3 signaling pathway and was associated with neurotoxic effects, including increased neuronal apoptosis and loss of dendritic spines.
Dexamethasone sodium phosphate has also been shown to attenuate neuroinflammation in lipopolysaccharide (LPS)-activated BV-2 microglia. In this model, it inhibited the secretion of pro-inflammatory factors such as RANTES, TGF-β1, and nitric oxide, while increasing the production of the anti-inflammatory cytokine IL-10 and the chemokine MIP-1α. The underlying molecular mechanism appears to involve the inhibition of the TRAF6/TAK-1/JNK signaling pathway.
| Experimental Model | Key Findings on Microglial Modulation | Signaling Pathway Implicated |
|---|---|---|
| IL-4-stimulated BV-2 microglia | Promotes M2 polarization (alternative activation). | STAT6/PPARγ |
| Traumatic Brain Injury Model | Inhibits both M1 and M2 microglia, with a more pronounced effect on M2. | GR/JAK1/STAT3 |
| LPS-activated BV-2 microglia | Inhibits pro-inflammatory mediator release and increases anti-inflammatory cytokine production. | TRAF6/TAK-1/JNK |
Neuroprotective Research
This compound, and its active form dexamethasone, have been investigated for their neuroprotective potential in various models of neurological damage and disease. Research has particularly focused on its anti-inflammatory properties as a mechanism to mitigate neuronal damage.
In a study utilizing a neuromelanin-driven model of Parkinson's disease, dexamethasone administration demonstrated a significant improvement in motor function and the preservation of dopaminergic neurons compared to untreated controls. nih.gov These neuroprotective effects were attributed, at least in part, to the suppression of reactive microglia and a reduction in the infiltration of peripheral immune cells into the brain. nih.gov The research indicated that dexamethasone can delay the inflammatory response characteristic of Parkinson's disease, thereby reducing neuronal death. nih.gov However, it was also noted that the disease progression continues, albeit at a slower rate. nih.gov
Further research into the molecular mechanisms of dexamethasone's neuroprotective effects has explored its impact on neuroinflammation-induced cognitive dysfunction. In animal models where neuroinflammation was induced by lipopolysaccharide (LPS), pretreatment with dexamethasone was found to prevent long-term memory impairment. mdpi.com Interestingly, while dexamethasone attenuated the acute neurological deficits caused by LPS, it did not significantly alter the prolonged expression of immunity and inflammatory-linked genes in the hippocampus. mdpi.com Instead, its protective effects were associated with changes in the expression of genes related to ion channels and neurotransmission, particularly those involved in glutamatergic signaling. mdpi.com This suggests that dexamethasone's neuroprotective actions may involve mechanisms beyond simple anti-inflammatory effects, extending to the modulation of fundamental neuronal processes. Esketamine, another compound with neuroprotective properties, has been shown to have anti-inflammatory and anti-hyperalgesic effects. dovepress.com
Table 1: Summary of Neuroprotective Research Findings for Dexamethasone
| Research Area | Model | Key Findings | Citations |
|---|---|---|---|
| Parkinson's Disease | Neuromelanin-driven mouse model | Improved motor function, preservation of dopaminergic neurons, suppression of microglial activation, and reduced immune cell infiltration. | nih.govnih.gov |
Inner Ear Applications: Perilymph Entry and Therapeutic Potential (e.g., sudden sensorineural hearing loss)
This compound is widely used in clinical settings for the intratympanic treatment of inner ear disorders such as sudden sensorineural hearing loss (SSNHL) and Menière's disease. karger.comnih.govmdpi.com However, research into its pharmacokinetic properties within the inner ear has revealed complexities that influence its therapeutic efficacy.
A significant challenge in the use of this compound for inner ear therapy is its entry into the perilymph, the fluid of the inner ear. Studies in guinea pigs have shown that this compound enters the perilymph much more slowly than its non-phosphorylated counterpart, dexamethasone. nih.govnih.gov This is attributed to its lower lipid solubility and higher polar surface area, which makes it less permeable across the round window membrane. nih.govnih.gov
Once inside the inner ear, this compound is metabolized into its active form, dexamethasone. karger.comnih.gov This active form is more permeable and is consequently eliminated from the perilymph more rapidly. karger.comnih.gov This combination of slow entry and rapid elimination of the active form presents a challenge for maintaining therapeutic concentrations of the drug in the inner ear over a sustained period. karger.comnih.gov
Despite these pharmacokinetic challenges, clinical studies have investigated the efficacy of intratympanic dexamethasone for SSNHL. One retrospective analysis of 154 patients with sudden deafness found that the group receiving intratympanic dexamethasone injections in addition to conventional treatment had a significantly higher effective rate (47.25%) compared to the control group (14.29%). nih.gov Another study on patients with idiopathic SSNHL treated with systemic high-dose dexamethasone reported a mean relative hearing gain of 86% and a functionally relevant recovery in 87% of patients. researchgate.net However, a systematic review and meta-analysis of randomized controlled trials did not find sufficient scientific evidence to support a significant difference between intratympanic dexamethasone and alternative therapies for SSNHL. researchgate.net
Table 2: Pharmacokinetic Properties of this compound in the Inner Ear
| Property | This compound | Dexamethasone | Citation |
|---|---|---|---|
| Perilymph Entry | Slow | Fast | nih.govnih.gov |
| Permeability | Low | High | karger.comnih.gov |
Oncology Research (e.g., adjunctive therapy, synergistic effects)
Dexamethasone is frequently used in oncology as an adjunctive therapy to manage the side effects of chemotherapy, such as nausea and hypersensitivity reactions. nih.govtandfonline.com Beyond its supportive role, research has delved into its direct and indirect effects on cancer cells and the tumor microenvironment, revealing both synergistic and potentially antagonistic interactions with cancer therapies.
Studies have shown that dexamethasone can have immunomodulatory effects that may impact the efficacy of chemo-immunotherapy. In patients with malignant pleural mesothelioma, dexamethasone administered before chemotherapy was observed to cause significant lymphodepletion. nih.gov While the proportion of regulatory T cells within the CD4+ compartment did not change, their proliferation and activation were significantly increased. nih.gov
The synergistic potential of dexamethasone with other anti-cancer agents has been a key area of investigation. In the context of tamoxifen-resistant breast cancer, a combination of dexamethasone and tamoxifen was found to exert synergistic therapeutic effects. nih.gov This combination led to the inhibition of cell proliferation and migration, induced apoptosis, and was associated with cell cycle arrest. nih.gov The proposed mechanism involves the modulation of the E2F3/SOX-2/Wnt signaling pathway. nih.gov
Similarly, dexamethasone has been shown to enhance the antitumor efficacy of gemcitabine in liver and pancreatic cancer models. This synergistic effect was dependent on the glucocorticoid receptor signaling pathway and was associated with a decrease in tumor cell proliferation and angiogenesis. researchgate.net Research has also indicated that dexamethasone, both alone and in combination with etoposide, can inhibit the growth of A549 lung cancer cells by inducing oxidative stress and DNA damage. researchgate.net
However, the impact of dexamethasone can be context-dependent. In a study combining dexamethasone with cisplatin and checkpoint blockade, the therapeutic response was significantly diminished. tandfonline.com This suggests that the timing and combination of dexamethasone with other therapies need to be carefully considered to optimize patient outcomes.
Table 3: Synergistic Effects of Dexamethasone in Oncology Research
| Cancer Type | Combination Agent | Key Synergistic Effects | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Tamoxifen-Resistant Breast Cancer | Tamoxifen | Inhibition of cell proliferation and migration, induction of apoptosis, cell cycle arrest. | Modulation of E2F3/SOX-2/Wnt signaling pathway. | nih.gov |
| Liver and Pancreatic Cancer | Gemcitabine | Enhanced antitumor activity, decreased proliferation and angiogenesis. | Glucocorticoid receptor signaling pathway. | researchgate.net |
Regenerative and Tissue Repair Research (e.g., cellular mineralization, bone quality)
In the field of regenerative medicine and tissue repair, dexamethasone is a well-established osteogenic supplement, frequently used in in vitro and in vivo studies to promote bone formation. Its role in cellular mineralization and improving bone quality is a subject of ongoing research.
Dexamethasone has been incorporated into various biomaterials to create scaffolds that can support and enhance bone regeneration. For instance, composite scaffolds of collagen and biphasic calcium phosphate nanoparticles loaded with dexamethasone have been shown to have a synergistic effect on the osteogenic differentiation of human mesenchymal stem cells (hMSCs) and bone regeneration. nih.gov These scaffolds also promoted the formation of capillary blood vessels within the newly formed bone. nih.gov
The application of cell-based therapies, particularly using mesenchymal stem cells (MSCs), has gained significant attention for treating bone-related disorders. nih.gov MSCs can be isolated from various tissues, including bone marrow and adipose tissue, and have demonstrated the ability to differentiate into bone-forming cells. frontiersin.org The combination of MSCs with scaffolds and growth factors is a key strategy in bone tissue engineering. nih.gov
Research has also explored the use of acellular preparations and the paracrine signaling mechanisms of stem cells in bone regeneration. mdpi.com Conditioned media from stem cell cultures, containing secreted factors, have been shown to increase levels of bone regeneration, suggesting that the therapeutic effects may not solely rely on direct cell integration. mdpi.com In this context, dexamethasone is often used in the pre-conditioning of MSCs to enhance their osteogenic potential before their application in regenerative therapies. The development of new methods for repairing bone deformities and non-healing fractures often involves the use of bone marrow-derived stem cells in combination with biomaterials that can induce their differentiation into osteoblasts. youtube.com
Table 4: Dexamethasone in Bone Regeneration Research
| Application | Key Findings | Citations |
|---|---|---|
| Dexamethasone-loaded Scaffolds | Synergistic effect on osteogenic differentiation of hMSCs, enhanced bone regeneration, and promoted angiogenesis. | nih.gov |
Ataxia Telangiectasia: Cellular and Molecular Mechanisms
Ataxia Telangiectasia (A-T) is a rare, autosomal recessive genetic disorder caused by mutations in the Ataxia Telangiectasia Mutated (ATM) gene. nih.govnih.govroutledge.com The ATM gene encodes a protein kinase that plays a crucial role in the DNA damage response pathway. frontiersin.orgresearchgate.net The inactivation of the ATM protein kinase leads to a range of clinical manifestations, including progressive cerebellar ataxia, immunodeficiency, and an increased risk of cancer. researchgate.net
Recent research has uncovered a novel molecular mechanism through which dexamethasone may offer a therapeutic benefit for individuals with A-T. A study published in the Journal of Biological Chemistry described a short direct repeat-mediated noncanonical splicing event induced by dexamethasone in mammalian cells. nih.govnih.gov This noncanonical splicing leads to the skipping of mutations located upstream of a specific nucleotide residue in the ATM coding sequence. nih.govnih.gov
The resulting transcript from this alternative splicing event produces a shortened, or "miniATM," protein variant. nih.govnih.gov Importantly, this miniATM variant retains the complete kinase domain, which is essential for its function in the DNA damage response. nih.govnih.gov This shortened but active protein was observed in lymphoblastoid cell lines from A-T patients treated with dexamethasone. nih.govnih.gov
This finding suggests that dexamethasone treatment can partially restore ATM activity in the cells of A-T patients. nih.govnih.gov This mechanism offers a potential therapeutic strategy that could overcome a wide range of mutations within the ATM gene. nih.govnih.gov
Table 5: Dexamethasone's Mechanism of Action in Ataxia Telangiectasia
| Mechanism | Effect | Outcome | Citation |
|---|
Mechanisms of Glucocorticoid Resistance Research
Cellular and Molecular Basis of Glucocorticoid Resistance
Glucocorticoid resistance, a phenomenon where cells or tissues fail to respond to glucocorticoids like dexamethasone (B1670325) phosphate (B84403), is a significant clinical challenge. Research into its cellular and molecular underpinnings has revealed a complex interplay of factors centering on the glucocorticoid receptor (GR) and associated signaling pathways.
At the core of glucocorticoid action is the glucocorticoid receptor (GRα), a ligand-dependent transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus to regulate gene expression. researchgate.net Resistance can emerge from alterations at multiple levels of this pathway.
Glucocorticoid Receptor Alterations:
Mutations: Point mutations within the GR gene (NR3C1) can significantly impact receptor function. Mutations in the ligand-binding domain (LBD) can decrease the binding affinity for dexamethasone, though some mutations have been shown to dramatically alter the efficacy and potency of agonists with only marginal effects on binding affinity. nih.gov For instance, a valine to isoleucine substitution at amino acid 729 has been identified to impair GR function and is linked to primary cortisol resistance. jci.org
Isoforms: Alternative splicing of the NR3C1 gene produces several GR isoforms, with GRβ and GRγ being particularly implicated in resistance.
GRβ: This isoform does not bind glucocorticoid agonists but can heterodimerize with the classic GRα. nih.govmdpi.com This interaction prevents the normal transcriptional activity of GRα, acting as a dominant-negative inhibitor. nih.gov An increased ratio of GRβ to GRα is associated with glucocorticoid resistance in several inflammatory diseases and some cancers. mdpi.comnih.gov
GRγ: This isoform contains a single additional arginine residue and exhibits reduced biological activity compared to GRα. nih.gov Its expression has been associated with a poor response to prednisone in childhood acute lymphoblastic leukemia (ALL). nih.govnih.govnih.gov
Translational Isoforms: Different translational start sites for the GRα mRNA result in multiple isoforms (e.g., GRα-A, GRα-B, GRα-C, GRα-D). These isoforms have distinct transcriptional activities, and their relative expression levels can influence cellular sensitivity to glucocorticoids. For example, the GRα-D isoform has been shown to be less effective at promoting apoptosis, potentially contributing to resistance. nih.gov
Signaling Pathway Crosstalk:
The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular processes and have been shown to interfere with GR signaling, leading to glucocorticoid resistance.
JNK and p38 MAPK: Activation of c-Jun N-terminal kinase (JNK) and p38 MAPK can lead to the phosphorylation of GR at specific serine residues. nih.gov This phosphorylation can inhibit GR-dependent transcription by promoting the receptor's export from the nucleus to the cytoplasm. nih.gov
MEK/ERK Pathway: The MEK/ERK pathway can also contribute to resistance. Studies in pediatric ALL have shown that knockdown of specific MAPK pathway members, MEK2 and MEK4, can increase sensitivity to prednisolone through distinct mechanisms. MEK4 knockdown was found to increase the levels of the glucocorticoid receptor, while MEK2 knockdown increased the levels of the tumor suppressor p53. nih.gov
The following table summarizes key molecular factors contributing to glucocorticoid resistance.
| Factor | Mechanism of Resistance | Associated Conditions |
| GR Mutations | Altered ligand binding, reduced transcriptional activity. | Primary Cortisol Resistance |
| GRβ Isoform | Dominant-negative inhibition of GRα. | Inflammatory diseases, Leukemia |
| GRγ Isoform | Reduced transcriptional activity compared to GRα. | Childhood ALL |
| MAPK Pathway Activation | Phosphorylation and inhibition of GR function. | Inflammatory diseases, Leukemia |
Strategies to Overcome Resistance in Preclinical Models
Overcoming glucocorticoid resistance is a major focus of preclinical research, with several promising strategies emerging. These approaches often involve combination therapies that target the molecular mechanisms underlying resistance.
Targeting the MAPK Pathway:
Given the role of the MAPK pathway in promoting glucocorticoid resistance, inhibitors of this pathway have been investigated as a means to resensitize resistant cells.
MEK Inhibitors: Preclinical studies have demonstrated that MEK inhibitors, such as trametinib and selumetinib, can act synergistically with dexamethasone in various cancer models.
In acute lymphoblastic leukemia (ALL) cell lines, the combination of a MEK inhibitor with dexamethasone leads to a significant increase in apoptosis compared to either agent alone. nih.govoncotarget.com This effect is often associated with the upregulation of the pro-apoptotic protein BIM. haematologica.org
In RAS-mutant multiple myeloma, the combination of trametinib and dexamethasone has shown synergistic cell killing in preclinical models. researchgate.netnih.gov
The table below presents findings from preclinical studies on the combination of MEK inhibitors and dexamethasone.
| Cell Line/Model | MEK Inhibitor | Dexamethasone Concentration | Key Finding |
| CCRF-CEM (T-ALL) | PD184352 (5 µM) | 100 nM | Combination resulted in ~60% apoptosis vs. ~15% with dexamethasone alone. nih.gov |
| Nalm-6 (B-ALL) | PD98059 (5 µM) | 100 nM | Combination significantly enhanced dexamethasone-induced cell death. oncotarget.com |
| MM.1S (Multiple Myeloma) | Trametinib (30 nM) | 100 nM | Synergistic inhibition of cell proliferation. researchgate.net |
| RAS-mutated ALL PDX | Selumetinib | - | Combination led to a significant reduction in leukemic infiltration in the CNS. haematologica.org |
Drug Repurposing:
Identifying existing drugs that can overcome glucocorticoid resistance is an attractive strategy. Connectivity Map (CMap) analysis, which compares gene expression profiles, has been used to identify compounds that could reverse the signature of corticosteroid resistance.
In a study focused on asthma, CMap analysis identified several candidates, including γ-linolenic acid and brinzolamide. In vitro validation showed that these compounds could reduce inflammation and potentiate the anti-inflammatory effects of dexamethasone.
Novel Drug Delivery Systems:
Advanced drug delivery systems are being explored to enhance the efficacy of dexamethasone and potentially overcome resistance.
Lipid and Polymeric Microparticles: Dexamethasone-loaded lipid and polymeric microparticles have been developed as controlled delivery systems. In preclinical studies, lipid microparticles were shown to have antiproliferative effects on glucocorticoid-resistant prostate cancer cells.
Future Research Trajectories for Dexamethasone Phosphate
Elucidation of Novel Signaling Pathways
While the primary mechanism of action of dexamethasone (B1670325) phosphate (B84403) involves its conversion to dexamethasone and subsequent interaction with the glucocorticoid receptor (GR), leading to genomic and non-genomic effects, researchers are actively investigating previously uncharacterized signaling pathways. The aim is to gain a more granular understanding of its pleiotropic effects and to identify new therapeutic targets.
Recent studies have begun to unravel the intricate, non-genomic signaling cascades initiated by dexamethasone. For instance, research has shown that dexamethasone can induce the rapid serine-phosphorylation and membrane translocation of Annexin 1 (ANXA1) in human folliculostellate cells. oup.com This process occurs independently of gene transcription and involves a novel pathway engaging the glucocorticoid receptor, protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). oup.com Further investigation into these rapid, non-genomic actions could reveal how dexamethasone phosphate exerts some of its immediate anti-inflammatory effects.
Another area of interest is the cross-talk between GR-mediated signaling and other critical cellular pathways. Studies have demonstrated that dexamethasone can influence pathways such as the Akt/mTOR signaling pathway, which is involved in cellular mineralization. oatext.com Additionally, research has pointed to the role of dexamethasone in modulating the PI3K/AKT/NF-κB/VEGF pathways, which are implicated in inflammation-induced angiogenesis. researchgate.net A deeper understanding of these interactions could lead to more targeted therapeutic strategies that either amplify desired anti-inflammatory effects or counteract unwanted side effects. For example, understanding how dexamethasone suppresses the phosphorylation of Akt and extracellular-regulated kinase 1/2 (ERK1/2) could provide insights into its effects on neuronal differentiation and potential neuro-depressive side effects. plos.org
Future research will likely focus on:
Identifying novel GR-independent mechanisms of action.
Mapping the complete interactome of the dexamethasone-activated GR.
Investigating the role of dexamethasone in modulating epigenetic landscapes.
Development of Advanced Targeted Therapeutics
A significant thrust in future this compound research is the development of advanced drug delivery systems to enhance its therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure. This is particularly crucial for mitigating the well-documented side effects associated with long-term glucocorticoid use. nih.gov
Nanoparticle-Based Formulations: Nanotechnology offers promising avenues for the targeted delivery of this compound. Researchers are exploring various nanoparticle platforms, including:
Liposomes: These spherical vesicles composed of lipid bilayers can encapsulate hydrophilic drugs like this compound, improving their pharmacokinetic profile and allowing for targeted delivery. nih.gov Surface modification of liposomes with specific ligands, such as peptides, can further enhance their accumulation in inflamed tissues. nih.govmdpi.com For example, liposomal formulations have shown promise in animal models of rheumatoid arthritis, where they significantly inhibit disease progression and reduce joint damage compared to the free drug. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are being used to create nanoparticles for the sustained release of this compound. vcu.edu A zinc chelation method has been developed to efficiently encapsulate the water-soluble drug into PLGA nanoparticles, achieving prolonged drug release for up to three months in vitro. vcu.edu
Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs possess a high surface area and tunable pore sizes, making them excellent candidates for controlled drug release. explorationpub.comexplorationpub.com Amino-functionalized MSNs have demonstrated effective loading and sustained release of this compound, driven by electrostatic interactions. explorationpub.comexplorationpub.com
Hydrogels and Other Formulations: Injectable hydrogels and other novel formulations are also being investigated for localized and sustained delivery of this compound. For instance, interpenetrating polymer networks of poly(2-hydroxyethyl methacrylate) and poly(N, N-dimethylacrylamide) are being explored as potential systems for the dermal delivery of this compound, showing Fickian diffusion-based release. mdpi.com
The table below summarizes some of the key findings in the development of advanced targeted therapeutics for this compound.
| Delivery System | Key Findings | Reference(s) |
| Liposomes | Enhanced delivery to inflamed joints in rheumatoid arthritis models; reduced systemic toxicity. | nih.gov |
| Peptide-Functionalized Liposomes | Improved cellular uptake and targeting. | mdpi.com |
| PLGA Nanoparticles | Sustained release for up to 3 months in vitro. | vcu.edu |
| Mesoporous Silica Nanoparticles | Controlled release profiles with a predominance of chemisorptive interactions. | explorationpub.comexplorationpub.com |
| Polysaccharide-Based Polyelectrolyte Complexes | Excellent mucoadhesion and prolonged drug release. | mdpi.com |
| Chitosan (B1678972) Microspheres | Effective in a cold injury brain edema model. | nih.gov |
Combination Therapies and Synergistic Effects Research
To enhance therapeutic efficacy and potentially reduce the required dose of this compound, researchers are actively investigating its use in combination with other therapeutic agents. This approach aims to target multiple pathological pathways simultaneously, leading to synergistic effects.
A notable area of research is the combination of this compound with anti-vascular endothelial growth factor (VEGF) agents for the treatment of ocular diseases like neovascular age-related macular degeneration (AMD) and diabetic macular edema (DME). nih.govaboonline.org.br Studies have shown that combining intravitreal dexamethasone sodium phosphate with bevacizumab or aflibercept can lead to improved structural and functional outcomes, including a significant reduction in macular thickness and an improvement in visual acuity. nih.govaboonline.org.br This combination therapy may also reduce the number of required intravitreal injections. nih.gov
In the context of cancer therapy, dexamethasone is often used as an anti-emetic and to reduce inflammation. Research is exploring its synergistic effects when co-administered with chemotherapeutic agents. For example, computational studies have modeled the encapsulation of this compound with anticancer drugs into polymer-based nanoparticles. acs.org
Future research in this area will likely focus on:
Identifying novel synergistic drug combinations for various inflammatory and autoimmune diseases.
Investigating the molecular mechanisms underlying the observed synergistic effects.
Optimizing dosing regimens for combination therapies to maximize efficacy and minimize toxicity.
Long-Term Preclinical Efficacy and Safety Studies of Novel Formulations
Before any novel formulation of this compound can be translated to the clinic, rigorous long-term preclinical studies are essential to evaluate its efficacy and safety. These studies are critical for understanding the in vivo behavior of the delivery system, the drug release kinetics over an extended period, and any potential local or systemic toxicity.
For novel formulations like nanoparticles and hydrogels, long-term preclinical studies in relevant animal models are necessary to:
Assess sustained efficacy: Determine if the prolonged release of this compound from the formulation leads to a sustained therapeutic effect compared to conventional administration. For example, studies on drug-eluting stents have shown that while high local concentrations of dexamethasone can be achieved, this does not always translate to improved long-term outcomes, highlighting the importance of thorough efficacy evaluation. jacc.org
Evaluate biocompatibility and toxicity: Investigate the long-term fate of the delivery vehicle and any potential for chronic inflammation, immunogenicity, or other adverse reactions at the site of administration and systemically. mdpi.com For instance, the choice of polymer in drug-eluting stents has been shown to significantly impact the inflammatory response. jacc.org
Characterize pharmacokinetic and pharmacodynamic profiles: Understand how the novel formulation alters the absorption, distribution, metabolism, and excretion of this compound over time.
Future long-term preclinical studies will need to employ sophisticated imaging techniques and sensitive analytical methods to track the formulation and the drug in vivo, providing a comprehensive picture of its long-term performance and safety.
Computational and Systems Biology Approaches for Predictive Modeling
Computational and systems biology approaches are becoming increasingly integral to drug development, and this compound research is no exception. These in silico methods offer a powerful means to predict the behavior of this compound and its formulations, thereby accelerating the research and development process. nottingham.ac.uk
Molecular Modeling: Molecular dynamics simulations are being used to understand the interactions between this compound and various drug delivery systems at an atomic level. acs.orgnottingham.ac.uk For example, multiscale modeling has been employed to study the encapsulation of this compound into poly(glycerol adipate) polymer nanoparticles, providing insights into factors that influence drug encapsulation efficiency. acs.org Coarse-grained molecular dynamics simulations have also been used to model the encapsulation of dexamethasone in polyelectrolyte nanocapsules. researchgate.net Such models can help in the rational design of more efficient delivery vehicles. Furthermore, computational docking studies have been used to investigate the interaction between this compound and proteins, such as its ability to prevent the aggregation of the monoclonal antibody bevacizumab. researchgate.net
Systems Biology: Systems biology approaches aim to understand the complex network of interactions that are perturbed by this compound. By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of the drug's effects on cellular and physiological systems. This can help in:
Identifying key nodes in signaling pathways that are most sensitive to this compound.
Predicting potential off-target effects and mechanisms of toxicity.
Simulating the effects of combination therapies to identify potentially synergistic or antagonistic interactions.
In one study, a comprehensive in-silico platform was developed to model the iontophoretic transdermal delivery of dexamethasone sodium phosphate, which could aid in designing better drug delivery devices and predicting dosage profiles. nih.gov
The integration of these computational and systems biology approaches will be crucial for a more predictive and personalized approach to this compound therapy in the future.
Q & A
Q. What validated analytical methods are recommended for quantifying dexamethasone phosphate and distinguishing it from free dexamethasone in formulations?
Use reverse-phase HPLC with UV detection (242 nm) and a C18 column (e.g., Luna C18(2)) for separation. Prepare a standard solution with USP this compound RS and a test solution from the sample. Calculate purity using peak area ratios and molecular weight corrections (516.41 for dexamethasone sodium phosphate vs. 472.45 for this compound) . For metabolite detection (e.g., free dexamethasone), employ LC-MS-MS with mobile phases optimized for polar compounds .
Q. How do pH and buffer composition influence the stability of this compound in aqueous solutions?
this compound degrades under acidic or alkaline conditions. Use a pH 9 buffer (boric acid, NaOH, MgCl₂) to stabilize enzymatic reactions (e.g., with alkaline phosphatase). For long-term storage in injectable formulations, adjust pH to 7.4 and include sodium bisulfite as an antioxidant to prevent adduct formation with impurities .
Q. What are the pharmacopeial acceptance criteria for dexamethasone sodium phosphate purity?
USP requires ≥97.0% and ≤102.0% of labeled dexamethasone sodium phosphate content. Chromatographic purity must show ≤1.0% free dexamethasone and resolution ≥1.0 between this compound and impurities. Relative standard deviation for peak areas should be ≤2.0% .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data between intramuscular (IM) and oral (PO) this compound be resolved?
Use population PK/PD modeling to account for bioavailability differences. For IM administration, incorporate a two-compartment model with first-order absorption, while PO data may require lag time and enterohepatic recycling parameters. Validate with cortisol suppression as a biomarker of adrenal suppression .
Q. What experimental designs mitigate variability in osteogenic differentiation studies using this compound?
Standardize FBS batches (≥10% concentration) and use 10⁻⁴ M dexamethasone sodium phosphate with 180 mM KH₂PO₄ to induce mineralization. Include β-glycerophosphate (10 mM) as a phosphate source. Monitor stage-specific gene expression (e.g., RUNX2, COL1A1) via qPCR to validate differentiation .
Q. How do hydrophobic interactions and self-association of this compound affect solution dynamics in high-concentration formulations?
Ultrasonic relaxation spectroscopy reveals self-association via hydrophobic interactions in aqueous solutions. Measure sound absorption and velocity at MHz frequencies to estimate aggregation rates. Use Eyring’s theory to calculate thermodynamic constants (ΔH‡, ΔS‡) and adjust ionic strength to minimize aggregation .
Q. What mechanisms underlie impurity formation in dexamethasone sodium phosphate injections, and how can they be controlled?
Impurity I forms via adduction between this compound and sodium bisulfite under high-temperature storage. Synthesize the impurity via prep-HPLC and characterize using NMR and QTOF-MS. Control by limiting bisulfite concentration to ≤0.1% and storing at 2–8°C .
Q. How should researchers address discrepancies in detection times for this compound in pharmacokinetic studies?
Variability arises from analytical sensitivity (e.g., LC-MS vs. immunoassays). Apply an International Screening Limit (ISL) of 0.1 ng/mL for plasma samples. For equine studies, use a 3-day detection window post-IV administration, validated via longitudinal sampling .
Methodological Guidance for Data Contradictions
Q. How to resolve inconsistent potency results in this compound assays across laboratories?
- Cross-validate methods : Compare HPLC (USP) and LC-MS-MS results using a shared reference standard.
- Adjust for hydration states : Use Karl Fischer titration to account for water content in the reference material .
- Control buffer ionic strength : Variations in Na⁺/K⁺ ratios can alter chromatographic retention times .
Q. What strategies harmonize conflicting outcomes in dexamethasone’s anti-inflammatory efficacy across in vivo models?
- Dose normalization : Express doses as dexamethasone base (e.g., 3.8 mg this compound ≈ 3.3 mg base) .
- Timing optimization : Administer this compound 2 hours before LPS challenge in otolaryngology models to synchronize peak plasma levels with inflammatory cascades .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
